molecular formula C9H7F3O2 B165266 2-(Trifluoromethyl)phenylacetic acid CAS No. 3038-48-0

2-(Trifluoromethyl)phenylacetic acid

Cat. No.: B165266
CAS No.: 3038-48-0
M. Wt: 204.15 g/mol
InChI Key: TYOCDHCKTWANIR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOCDHCKTWANIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871882
Record name [2-(Trifluoromethyl)phenyl]acetic acid
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3038-48-0
Record name [2-(Trifluoromethyl)phenyl]acetic acid
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Record name 2-(trifluoromethyl)phenylacetic acid
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Record name 2-(Trifluoromethyl)benzeneacetic acid
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)phenylacetic acid, an important fluorinated building block in chemical synthesis. The trifluoromethyl group significantly influences the molecule's electronic characteristics, reactivity, and lipophilicity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details its chemical identity, quantitative physicochemical data, the experimental protocols for their determination, and its role in synthetic applications.

Chemical and Physical Identity

This compound, also known as (α,α,α-Trifluoro-o-tolyl)acetic acid, is a white to off-white crystalline solid at room temperature.[1][3] Its identity is defined by the following identifiers:

IdentifierValue
IUPAC Name This compound
Synonyms (α,α,α-Trifluoro-o-tolyl)acetic acid, [2-(Trifluoromethyl)phenyl]acetic acid
CAS Number 3038-48-0[1]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
InChI Key TYOCDHCKTWANIR-UHFFFAOYSA-N
SMILES String OC(=O)Cc1ccccc1C(F)(F)F

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME). The key quantitative data for this compound are summarized below.

PropertyValueReference
Melting Point 98 - 104 °C[1][3]
Boiling Point 272 °C[3]
Acid Dissociation Constant (pKa) 4.08[3]
Partition Coefficient (logP) 2.49[3]
Water Solubility Very soluble[3]
Appearance White to almost white powder/crystal[1]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for measuring melting point, pKa, and logP.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, as impurities tend to depress and broaden the melting range. A common method involves a digital melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dry, solid this compound is placed in a glass capillary tube, which is sealed at one end.[4][5] The tube is tapped gently to pack the solid into the closed end, typically to a height of 1-2 mm.[5][6]

  • Apparatus Setup: The capillary tube is inserted into the heating block of a melting point apparatus, such as a DigiMelt or Mel-Temp.[4]

  • Approximate Determination (Optional): If the melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) is used to quickly find an approximate melting range.[4]

  • Precise Determination: A new sample is prepared. The apparatus is heated to a temperature about 15-20 °C below the approximate melting point.[5] The heating rate is then slowed to about 1-2 °C per minute to allow for thermal equilibrium.[4]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[7]

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Obtain dry solid sample prep2 Load into capillary tube prep1->prep2 prep3 Pack solid to closed end prep2->prep3 meas1 Insert tube into apparatus prep3->meas1 meas2 Set slow heating rate (1-2°C/min) meas1->meas2 meas3 Observe sample through viewfinder meas2->meas3 data1 Record T1 at first liquid drop meas3->data1 data2 Record T2 at complete melting data1->data2 data3 Report melting range (T1 - T2) data2->data3

Workflow for Melting Point Determination
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) measures the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.[8]

Protocol:

  • Apparatus Calibration: A pH meter or potentiometer is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]

  • Solution Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often with a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[9]

  • Titration Setup: The solution is placed in a vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[9] The solution may be purged with nitrogen to remove dissolved CO₂.[9]

  • Titration Process: A standardized strong base titrant (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments.[9]

  • Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[9] This process continues until the pH change becomes minimal, well past the equivalence point.

  • Data Analysis: The collected data (pH vs. volume of titrant) is plotted to generate a titration curve. The pKa is the pH value at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the inflection point on the titration curve.[9]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. It is a key measure of lipophilicity. The shake-flask method is the gold standard for logP determination.[10]

Protocol:

  • Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases.[11][12] The mixture is then allowed to separate completely.

  • Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (or added to the biphasic mixture).[11]

  • Partitioning: The mixture is agitated (e.g., by a rotator or shaker) for a sufficient period (e.g., 1 hour) to ensure equilibrium is reached.[11] The temperature should be kept constant.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Applications and Synthetic Role

The unique properties imparted by the trifluoromethyl group make this compound a versatile intermediate in various fields.[1] Its primary applications are in the synthesis of pharmaceuticals and agrochemicals, where it can enhance metabolic stability, lipophilicity, and biological target interactions.[1][2][15]

It serves as a key building block for:

  • Pharmaceuticals: Notably in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), potential antithrombotics, and lipoxygenase inhibitors.[15]

  • Agrochemicals: Used in the formulation of effective herbicides and pesticides.[1][15]

  • Material Science: Explored for creating advanced materials like coatings and polymers that require enhanced chemical resistance.[1]

G Synthetic Applications of this compound core This compound pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro material Material Science core->material nsaids NSAIDs pharma->nsaids antithrombotics Antithrombotics pharma->antithrombotics lipoxygenase Lipoxygenase Inhibitors pharma->lipoxygenase herbicides Herbicides agro->herbicides pesticides Pesticides agro->pesticides polymers Polymers & Coatings material->polymers

Key Application Areas

References

An In-depth Technical Guide on 2-(Trifluoromethyl)phenylacetic acid (CAS: 3038-48-0)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)phenylacetic acid, a pivotal chemical intermediate. The document details its physicochemical characteristics, outlines a robust experimental protocol for its synthesis, and discusses its significant applications in medicinal chemistry, including its role as a precursor to potent therapeutic agents.

Core Physicochemical Data

Quantitative physicochemical data are essential for the effective application of any chemical compound in a research and development setting. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 3038-48-0[1][2]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Melting Point 100-104 °C[1]
Appearance White to almost white powder/crystal[1]
Purity ≥ 98% (GC)[1]
Synonyms (α,α,α-Trifluoro-o-tolyl)acetic acid[1]

Applications in Drug Development and Research

This compound is a versatile building block, primarily recognized for its role in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (CF₃) group is of particular importance as it can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and biological target binding affinity.[1]

This compound serves as a key intermediate in the synthesis of various bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Specifically, it is a precursor in the development of selective COX-2 inhibitors, a class of drugs that provides anti-inflammatory and analgesic effects.[1][2] Its derivatives have also been utilized in the synthesis of potential antithrombotic agents and lipoxygenase inhibitors. Beyond pharmaceuticals, it finds use in material science and in the formulation of effective herbicides and pesticides.[1]

Role in COX-2 Inhibition

Many NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. This compound is a key structural component for synthesizing selective COX-2 inhibitors like Celecoxib. These drugs target the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for homeostatic functions. This selectivity can reduce gastrointestinal side effects associated with non-selective NSAIDs.[3][4] The pathway below illustrates the mechanism of action.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Derived from Precursor) Celecoxib->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.

Experimental Protocols: Synthesis

The synthesis of this compound can be efficiently achieved via a two-step process involving a nitrile synthesis followed by hydrolysis. This method is well-established for converting benzyl halides to phenylacetic acids.[5][6]

Step 1: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile

This procedure outlines the conversion of 2-(Trifluoromethyl)benzyl bromide to the corresponding nitrile intermediate.

  • Materials:

    • 2-(Trifluoromethyl)benzyl bromide

    • Sodium cyanide (NaCN)

    • Ethanol

    • Water

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Methodology:

    • In a round-bottom flask, dissolve sodium cyanide in a mixture of ethanol and water.

    • Add 2-(Trifluoromethyl)benzyl bromide to the solution.

    • Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude 2-(Trifluoromethyl)phenylacetonitrile. The product can be purified further by vacuum distillation if necessary.

Step 2: Hydrolysis of 2-(Trifluoromethyl)phenylacetonitrile

This protocol details the acid-catalyzed hydrolysis of the nitrile to the final carboxylic acid product.

  • Materials:

    • 2-(Trifluoromethyl)phenylacetonitrile (from Step 1)

    • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

    • Water

    • Round-bottom flask, reflux condenser, heating mantle

  • Methodology:

    • Place the crude 2-(Trifluoromethyl)phenylacetonitrile in a round-bottom flask.

    • Slowly add an aqueous solution of a strong acid (e.g., dilute sulfuric acid).

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).[7]

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • For purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

    • Dry the final product under vacuum. The structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Hydrolysis & Purification Start 2-(Trifluoromethyl) benzyl bromide Nitrile 2-(Trifluoromethyl) phenylacetonitrile Start->Nitrile NaCN, Ethanol/H2O Reflux Nitrile_2 2-(Trifluoromethyl) phenylacetonitrile Crude_Acid Crude Product Final_Product Pure 2-(Trifluoromethyl) phenylacetic acid Crude_Acid->Final_Product Recrystallization Nitrile_2->Crude_Acid H2SO4 / H2O Reflux

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-(Trifluoromethyl)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.660d1HAr-H
7.515t1HAr-H
7.400t1HAr-H
7.375d1HAr-H
3.862s2H-CH₂-
10.0 (approx.)br s1H-COOH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

A definitive peak list for the ¹³C NMR spectrum in CDCl₃ was not publicly available in the searched resources. However, the spectrum is available for viewing on spectral databases.[1][2]

Table 3: FT-IR Spectroscopic Data

A complete peak list for the FT-IR spectrum was not available in the searched resources. Spectra are noted to have been acquired using KBr disc and nujol mull techniques.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
204.089.8[M]⁺
159.0100.0[M - COOH]⁺
140.053.0
91.039.1
109.028.7
160.015.2
137.011.2
205.09.3[M+1]⁺
119.08.3

Ionization Method: Electron Ionization (EI) at 75 eV

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 35 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using two different sampling techniques:

  • KBr Disc: A small amount of the solid sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc.

  • Nujol Mull: A small amount of the solid sample was ground with a few drops of Nujol (mineral oil) to form a paste, which was then placed between two salt plates.

Mass Spectrometry (MS)

The mass spectrum was obtained using a direct insertion probe with electron ionization (EI) at an ionization energy of 75 eV. The source temperature was maintained at 110 °C and the sample temperature at 80 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy (KBr, Nujol) Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

In-Depth Technical Guide: 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)phenylacetic acid is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and lipophilicity, making it a valuable component in drug design. This guide provides a comprehensive overview of the available data on this compound, with a focus on its chemical and physical properties. While the specific crystal structure of this compound is not publicly available in crystallographic databases, this document outlines the detailed experimental protocols that would be employed for its determination.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its application in synthesis and for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₉H₇F₃O₂[1][2]
Molecular Weight 204.15 g/mol [1][2]
CAS Number 3038-48-0[1][2]
Appearance White to almost white powder/crystal[3]
Melting Point 100-102 °C[2]
Purity ≥98%[3]

Synthesis and Crystallization

General Synthesis

While specific, detailed synthetic procedures for this compound are often proprietary, the general approach involves the introduction of the acetic acid moiety to a trifluoromethyl-substituted benzene ring. This can be achieved through various organic synthesis routes. One common method is the hydrolysis of the corresponding nitrile or ester.

Crystal Growth for X-ray Diffraction

Obtaining single crystals of sufficient quality is a prerequisite for crystal structure determination. A general workflow for the crystallization of a small molecule like this compound is depicted below. The process typically involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or cooling the saturated solution.

experimental_workflow Figure 1. General Experimental Workflow for Crystallization cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis a Purified Compound b Solvent Selection c Dissolution b->c d Slow Evaporation / Cooling c->d e Crystal Formation d->e f Crystal Selection e->f g X-ray Diffraction f->g

Caption: General Experimental Workflow for Crystallization.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a molecule in a crystal is achieved through single-crystal X-ray diffraction.[4][5][6] The following protocol outlines the standard procedure that would be used to determine the crystal structure of this compound.

Objective: To determine the precise atomic arrangement, bond lengths, bond angles, and unit cell dimensions of crystalline this compound.

Materials and Equipment:

  • Single crystals of this compound

  • Goniometer head

  • Cryoloop

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[4]

  • Cryostream for low-temperature data collection

  • Computer with software for data collection, processing, and structure solution/refinement (e.g., SHELX, Olex2)

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a cryoloop, which is then attached to a goniometer head.

  • Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The data collection process involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This step involves indexing the reflections and integrating their intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and other structural parameters.

Biological Activity and Applications

This compound and its derivatives are of significant interest in medicinal chemistry and agrochemical research.[7] The trifluoromethyl group can enhance the biological activity of a molecule by increasing its metabolic stability and lipophilicity, which can improve its absorption and distribution in biological systems.[7]

This compound has been utilized as an intermediate in the synthesis of potential antithrombotic agents and lipoxygenase inhibitors.[8] Furthermore, related fluorinated phenylacetic acid derivatives have been investigated for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) and for other bioactive properties.[9]

The general role of such intermediates in a drug discovery pipeline is illustrated in the following diagram.

signaling_pathway Figure 2. Role in Drug Discovery Pipeline a 2-(Trifluoromethyl) phenylacetic Acid (Building Block) b Chemical Synthesis (Derivatization) a->b c Library of Bioactive Compounds b->c d High-Throughput Screening c->d e Lead Compound Identification d->e f Preclinical & Clinical Development e->f

Caption: Role in Drug Discovery Pipeline.

Conclusion

This compound is a commercially important chemical intermediate with established applications in the development of pharmaceuticals and agrochemicals. While its fundamental physicochemical properties are well-documented, a definitive crystal structure analysis is not currently available in the public domain. The experimental protocols outlined in this guide provide a clear pathway for researchers to determine its three-dimensional structure, which would be invaluable for computational modeling, understanding intermolecular interactions, and designing new derivatives with enhanced biological activities.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)phenylacetic acid, a fluorinated aromatic carboxylic acid, has emerged as a significant building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group at the ortho position of the phenylacetic acid scaffold imparts unique physicochemical properties, influencing its reactivity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, physicochemical characteristics, and its applications, particularly as a key intermediate in the development of pharmaceuticals.

Introduction: The Advent of Fluorine in Organic Chemistry

The introduction of fluorine into organic molecules has been a transformative strategy in drug discovery and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the biological and physical characteristics of a compound. The trifluoromethyl group (-CF3) is a particularly valuable substituent due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.

This compound is a member of the fluorinated phenylacetic acid family, which has garnered significant interest as versatile intermediates. This guide focuses specifically on the ortho-substituted isomer, exploring its scientific journey from its initial synthesis to its current applications.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical reviews. However, its development is intrinsically linked to the broader exploration of fluorinated organic compounds in the mid-20th century. The advancements in fluorination chemistry opened the door for the systematic synthesis of a wide array of fluorinated aromatics. Phenylacetic acids themselves have a long history as versatile intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

The likely first preparations of this compound would have followed established synthetic routes for phenylacetic acid derivatives, with a key step being the introduction of the trifluoromethyl group onto the benzene ring. A common and historically significant method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. Therefore, the synthesis of 2-(trifluoromethyl)benzyl cyanide would have been a critical prerequisite.

While a seminal "discovery" paper is not easily identifiable, its utility as a building block in the synthesis of more complex molecules, particularly for anti-inflammatory and analgesic drugs, has solidified its importance in the chemical literature and patent landscape.[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug design. The presence of the trifluoromethyl group significantly influences its characteristics compared to unsubstituted phenylacetic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
CAS Number 3038-48-0
Appearance White to off-white crystalline solid[1]
Melting Point 100-102 °C
Purity ≥98%
Solubility Soluble in many organic solvents.[1]
InChI 1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)[2]
InChIKey TYOCDHCKTWANIR-UHFFFAOYSA-N[2]
SMILES O=C(O)Cc1ccccc1C(F)(F)F

Spectroscopic Data:

  • ¹H NMR: Spectral data is available and confirms the structure of the molecule.[2][3]

  • ¹³C NMR: Spectral data is available and provides detailed information on the carbon skeleton.[4]

  • FTIR: The infrared spectrum shows characteristic peaks for the carboxylic acid and trifluoromethyl groups.[5]

  • Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding nitrile precursor, 2-(trifluoromethyl)benzyl cyanide. This two-step approach, starting from 2-(trifluoromethyl)benzyl bromide, is a common and effective method.

Synthesis of 2-(Trifluoromethyl)benzyl Cyanide

Reaction:

2-(Trifluoromethyl)benzyl bromide reacts with a cyanide salt, such as potassium cyanide, in a nucleophilic substitution reaction to yield 2-(trifluoromethyl)benzyl cyanide.

Experimental Protocol (Illustrative):

A mixture of 2-(trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.1-1.5 equivalents), and a suitable solvent system (e.g., a mixture of ethanol and water) is heated under reflux for several hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude 2-(trifluoromethyl)benzyl cyanide, which can be purified by distillation.

Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide to this compound

Reaction:

The nitrile group of 2-(trifluoromethyl)benzyl cyanide is hydrolyzed under acidic or basic conditions to the carboxylic acid. Acid-catalyzed hydrolysis is a widely used method.

Experimental Protocol (General Procedure based on Phenylacetic Acid Synthesis):

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, 2-(trifluoromethyl)benzyl cyanide is mixed with an aqueous solution of a strong acid, such as sulfuric acid.[7] The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, which can be monitored by TLC. After cooling, the reaction mixture is poured into cold water, leading to the precipitation of this compound. The solid product is collected by filtration, washed with water to remove any remaining acid, and can be further purified by recrystallization from a suitable solvent.

Diagram 1: Synthetic Pathway to this compound

G A 2-(Trifluoromethyl)benzyl bromide B 2-(Trifluoromethyl)benzyl cyanide A->B KCN, Ethanol/Water Reflux C This compound B->C H₂SO₄, H₂O Reflux (Hydrolysis)

Caption: A typical two-step synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and advanced materials.

Pharmaceutical Development

The primary application of this compound is in the pharmaceutical industry, where it is a key building block for:

  • Anti-inflammatory and Analgesic Drugs: The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the trifluoromethyl group can modulate the potency and pharmacokinetic profile of these agents.[1]

  • Lipoxygenase Inhibitors: It has been utilized in the synthesis of potential lipoxygenase inhibitors.[8] Lipoxygenases are enzymes involved in the inflammatory cascade, making them attractive targets for drug development.

  • Antithrombotic Agents: The compound has also been used as a starting material for the synthesis of potential antithrombotic agents.

While specific quantitative data for the biological activity of this compound itself is not extensively published, its role as a precursor indicates its importance in the development of active pharmaceutical ingredients. The biological activity is typically evaluated in the final, more complex molecules derived from it.

Diagram 2: Application Workflow in Drug Discovery

G A This compound B Synthesis of Derivatives (e.g., amides, esters) A->B Chemical Modification C Biological Screening (e.g., enzyme inhibition assays) B->C Testing D Lead Compound Identification C->D Analysis

Caption: Workflow illustrating the use of this compound in drug discovery.

Agrochemicals

Similar to its role in pharmaceuticals, this compound is employed in the synthesis of novel agrochemicals. The trifluoromethyl group can enhance the efficacy of herbicides and pesticides.[1]

Materials Science

The unique electronic properties conferred by the trifluoromethyl group make this compound of interest in materials science. It is explored for its potential in creating advanced polymers and coatings with enhanced chemical resistance and other desirable properties.[1]

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with and modulation of specific signaling pathways. Its derivatives, particularly those developed as anti-inflammatory agents, would likely target pathways involved in inflammation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Further research is needed to elucidate any direct biological effects of the parent compound.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern science. While its own discovery is not marked by a singular event, its utility as a versatile intermediate has been firmly established through its application in the synthesis of a wide range of valuable compounds. For researchers and drug development professionals, this molecule offers a strategic tool for introducing the trifluoromethyl group, enabling the fine-tuning of molecular properties to achieve desired biological activities and material characteristics. As the demand for sophisticated, high-performance chemicals continues to grow, the importance of this compound as a key building block is set to endure.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethyl)phenylacetic acid, with the CAS number 3038-48-0, is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of organic molecules.[1][2] Its unique chemical properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of commercially available this compound, its physicochemical properties, and a detailed experimental protocol for its application in chemical synthesis.

Commercial Suppliers and Physical Properties

This compound is readily available from several major chemical suppliers. The compound is typically supplied as a white to off-white crystalline solid with a purity of 98% or higher.

SupplierPurityAppearanceMelting Point (°C)
Sigma-Aldrich 98%Solid100-102
Chem-Impex ≥ 98% (GC)White to almost white powder to crystal100 - 104
Tokyo Chemical Industry (TCI) >98.0% (GC)White to Almost white powder to crystal100.0 to 104.0
Santa Cruz Biotechnology ---
Amerigo Scientific ---

Table 1: Commercial Suppliers and Physical Properties of this compound. [1][2] This table summarizes the purity, appearance, and melting point of this compound available from various commercial suppliers.

Chemical and Safety Data

ParameterValueReference
CAS Number 3038-48-0[1][2]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[3]

Table 2: Chemical and Safety Data for this compound. This table provides key chemical identifiers and important safety information.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][4] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties in drug candidates. It is also utilized in the formulation of some herbicides and pesticides.[1]

Experimental Protocol: Synthesis of a Hypothetical Bioactive Amide Derivative

While specific, detailed experimental protocols starting directly from this compound are not abundantly available in the public domain, the following represents a general and robust procedure for the synthesis of an amide derivative, a common transformation for this class of compounds. This protocol is based on standard amidation reactions.

Objective: To synthesize N-benzyl-2-(2-(trifluoromethyl)phenyl)acetamide from this compound and benzylamine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Methodology:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 1.2 equivalents of thionyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of benzylamine and 1.5 equivalents of triethylamine in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acyl chloride solution to the stirred amine solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-(2-(trifluoromethyl)phenyl)acetamide.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

experimental_workflow cluster_activation Step 1: Acid Activation cluster_amidation Step 2: Amide Formation cluster_purification Step 3: Work-up & Purification start This compound in anhydrous DCM reagent1 Add Thionyl Chloride (SOCl₂) at 0°C start->reagent1 reflux Reflux for 2h reagent1->reflux evaporation1 Evaporate solvent and excess SOCl₂ reflux->evaporation1 product1 Crude Acyl Chloride evaporation1->product1 start2 Crude Acyl Chloride in anhydrous DCM product1->start2 reaction Stir at RT for 4-6h start2->reaction reagents2 Benzylamine + Triethylamine in anhydrous DCM at 0°C reagents2->reaction product2 Crude Amide Product reaction->product2 start3 Crude Amide Product product2->start3 workup Aqueous Work-up (H₂O, NaHCO₃, Brine) start3->workup drying Dry with MgSO₄ & Evaporate workup->drying chromatography Column Chromatography drying->chromatography final_product Pure N-benzyl-2-(2-(trifluoromethyl)phenyl)acetamide chromatography->final_product

References

Technical Guide: Purity Analysis of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-(Trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it discusses potential impurities and presents data in a structured format to facilitate easy interpretation and comparison.

Introduction

This compound is a crucial building block in medicinal chemistry, valued for the influence of the trifluoromethyl group on the physicochemical properties of target molecules.[1] Its purity is of paramount importance to ensure the safety and efficacy of the final pharmaceutical products. This guide offers a detailed examination of the analytical techniques required for a robust purity assessment.

Analytical Methodologies

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound. Commercial suppliers typically report a purity of greater than 98% as determined by Gas Chromatography (GC).[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For aromatic carboxylic acids like this compound, reversed-phase HPLC with ion-suppression is a common and effective method.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization of the carboxylic acid group). A typical starting point is a 60:40 (v/v) ratio of acetonitrile to acidified water.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 1: HPLC Purity Analysis Data

ParameterResult
Retention Time (min)tbd
Peak Area (main peak)tbd
Total Peak Areatbd
Purity (%) tbd

*tbd - to be determined by experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. As carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization is often employed.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (with derivatization):

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Purity is determined by the area percentage of the derivatized analyte peak. The mass spectrum provides structural confirmation.

Table 2: GC-MS Purity Analysis Data

ParameterResult
Retention Time (min)tbd
Peak Area (derivatized analyte)tbd
Total Peak Areatbd
Purity (%) tbd
Mass Spectrum (Major Fragments, m/z) tbd

*tbd - to be determined by experimental analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: ¹H.

    • Solvent: DMSO-d6.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methylene protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Table 3: qNMR Purity Analysis Data

ParameterValue
Weight of this compound (mg)tbd
Weight of Internal Standard (mg)tbd
Purity of Internal Standard (%)tbd
Integral of Analyte Signaltbd
Number of Protons (Analyte Signal)2
Integral of Internal Standard Signaltbd
Number of Protons (Internal Standard Signal)tbd
Calculated Purity (%) tbd

*tbd - to be determined by experimental analysis.

Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential impurities. A common synthesis of this compound involves the hydrolysis of 2-(trifluoromethyl)benzyl cyanide, which is often prepared from 2-(trifluoromethyl)benzyl bromide.

Potential impurities may include:

  • Starting Materials: Unreacted 2-(trifluoromethyl)benzyl cyanide or 2-(trifluoromethyl)benzyl bromide.

  • Intermediates: Incomplete hydrolysis products, such as 2-(trifluoromethyl)phenylacetamide.

  • By-products: Products from side reactions, such as the formation of the corresponding alcohol, 2-(trifluoromethyl)benzyl alcohol, through hydrolysis of the benzyl bromide.

  • Isomeric Impurities: Positional isomers such as 3-(trifluoromethyl)phenylacetic acid[4] and 4-(trifluoromethyl)phenylacetic acid, which could arise from impurities in the starting materials.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve derivatize Derivatize (for GC-MS) dissolve->derivatize hplc HPLC Analysis dissolve->hplc qnmr qNMR Analysis dissolve->qnmr gcms GC-MS Analysis derivatize->gcms purity Purity Determination hplc->purity gcms->purity impurity Impurity Identification gcms->impurity qnmr->purity

Caption: Workflow for the purity analysis of this compound.

Logical Relationship of Potential Impurities

impurity_relationship cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 2-(Trifluoromethyl)benzyl Bromide intermediate 2-(Trifluoromethyl)benzyl Cyanide start->intermediate Cyanation imp_start Unreacted Starting Material start->imp_start imp_byprod Side-reaction Product (Alcohol) start->imp_byprod product This compound intermediate->product Hydrolysis imp_inter Incomplete Hydrolysis Product (Amide) intermediate->imp_inter imp_iso Isomeric Impurities product->imp_iso From impure starting material

References

A Technical Guide to the Solubility of 2-(Trifluoromethyl)phenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenylacetic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and, critically, its solubility. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in chemical synthesis, formulation development, and purification processes. Poor solubility can lead to challenges in achieving desired concentrations for reactions, impacting yield and purity, and can also hinder the development of effective drug delivery systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₉H₇F₃O₂[2][3][4]
Molecular Weight 204.15 g/mol [2][3][4]
Melting Point 100-102 °C[2]
Appearance White to off-white solid
pKa Estimated to be low due to the electron-withdrawing trifluoromethyl group.[5]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. The following table provides a qualitative assessment of its expected solubility based on general principles of "like dissolves like" and the known properties of fluorinated carboxylic acids.

SolventSolvent TypeExpected Qualitative SolubilityQuantitative Data (g/100mL)
Methanol Polar ProticHighData not available
Ethanol Polar ProticHighData not available
Acetone Polar AproticHighData not available
Ethyl Acetate Polar AproticMedium to HighData not available
Dichloromethane NonpolarMediumData not available
Toluene NonpolarLow to MediumData not available
Hexane NonpolarLowData not available

Note: The qualitative assessments are estimations and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[6][7][8][9][10]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent in a sealed container at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

  • Constant temperature shaker bath or incubator

  • Sealable flasks (e.g., screw-cap Erlenmeyer flasks or vials)

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[9]

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to determine the time to equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • Once equilibrium is reached, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Analyze the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining solubility, particularly when the solute is non-volatile.[11][12][13][14]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus:

  • Constant temperature shaker bath or incubator

  • Sealable flasks

  • Analytical balance

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven

  • Filtration device

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Shake-Flask Method (steps 1-5).

  • Filter the saturated solution to remove any undissolved solids.

  • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish.

  • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of the compound (e.g., 60-80 °C) until a constant weight is achieved. This ensures all the solvent has been removed.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

  • Calculate the solubility, typically expressed in grams per 100 mL or milligrams per milliliter.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Define Solubility Requirements (Solvent, Temperature) solvent_selection Select Appropriate Organic Solvents start->solvent_selection method_selection Choose Solubility Determination Method (e.g., Shake-Flask, Gravimetric) solvent_selection->method_selection equilibration Prepare Saturated Solution and Equilibrate (Constant Temperature and Agitation) method_selection->equilibration sampling Sample and Separate Phases (Filtration or Centrifugation) equilibration->sampling analysis Analyze Solute Concentration (e.g., HPLC, UV-Vis, Gravimetry) sampling->analysis calculation Calculate Solubility (e.g., mg/mL, g/100mL) analysis->calculation data_reporting Report Data with Experimental Conditions (Temperature, Method) calculation->data_reporting end End data_reporting->end

Caption: Logical workflow for experimental solubility determination.

This structured approach ensures that all critical parameters are considered, leading to accurate and reproducible solubility data. By following the detailed protocols and logical workflow presented in this guide, researchers and drug development professionals can effectively determine the solubility of this compound in relevant organic solvents, facilitating its successful application in their work.

References

An In-depth Technical Guide to the Thermal Stability of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-(Trifluoromethyl)phenylacetic acid. Due to the limited availability of public data on its specific thermal decomposition, this document focuses on its known physical properties, outlines detailed experimental protocols for determining its thermal stability profile using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses potential thermal decomposition pathways based on related chemical structures.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical properties is presented in Table 1. The melting point is consistently reported in the range of 100-104 °C[1][2].

PropertyValueReference
Molecular FormulaC₉H₇F₃O₂
Molecular Weight204.15 g/mol
Melting Point100-104 °C[2]
AppearanceWhite to almost white powder/crystal
StorageRoom temperature, sealed, dry[2]

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Thermal Stability Analysis

To determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss and thermal transitions as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is crucial for determining the onset of decomposition and the temperature ranges of mass loss events.

Objective: To determine the decomposition temperature and characterize the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition step.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and solid-solid phase transitions.

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

    • Cool the sample back to 30 °C at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating cycle under the same conditions as the first to observe the behavior of the melt-quenched sample.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

    • Analyze the thermogram for any other endothermic or exothermic events.

Visualization of Experimental Workflow

The logical flow of the experimental procedure for assessing the thermal stability of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Interpretation Sample This compound TGA_Sample Weigh 5-10 mg into TGA pan Sample->TGA_Sample DSC_Sample Weigh 2-5 mg into DSC pan Sample->DSC_Sample TGA Thermogravimetric Analysis (TGA) TGA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DSC_Sample->DSC TGA_Data Mass vs. Temperature DTG Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Enthalpy of Fusion DSC->DSC_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Melting_Point Melting Point & Purity DSC_Data->Melting_Point Thermal_Profile Overall Thermal Stability Profile Decomposition_Temp->Thermal_Profile Melting_Point->Thermal_Profile

Caption: Experimental workflow for thermal analysis.

Potential Thermal Decomposition Pathways

A plausible decomposition pathway is illustrated below. This is a hypothetical pathway and would require experimental validation, for instance, by using a hyphenated technique such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products.

decomposition_pathway Parent This compound Intermediate1 Decarboxylation Intermediate Parent->Intermediate1 Heat (Δ) Intermediate2 HF Elimination Intermediate Parent->Intermediate2 Heat (Δ) Product1 CO2 Intermediate1->Product1 -CO2 Final_Products Complex Aromatic Products Intermediate1->Final_Products Product2 HF Intermediate2->Product2 -HF Intermediate2->Final_Products

Caption: A potential thermal decomposition pathway.

Discussion of Pathways:

  • Decarboxylation: Carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide (CO₂). This would lead to the formation of a benzyl-type radical or anion, which would then likely undergo further reactions to form more complex aromatic products.

  • HF Elimination: The trifluoromethyl group is a potential source of hydrogen fluoride (HF) elimination, particularly at elevated temperatures. This process would likely lead to the formation of a difluoromethylene intermediate, which is highly reactive and would contribute to the formation of a variety of secondary products.

Conclusion

While this compound has a well-defined melting point, a comprehensive understanding of its thermal stability, particularly its decomposition temperature and pathways, requires further experimental investigation. The protocols outlined in this guide for TGA and DSC analysis provide a robust framework for researchers to obtain this critical data. Such information is invaluable for ensuring the safe handling, storage, and application of this compound in pharmaceutical and chemical research, where thermal stability is a key parameter for process development and formulation. The potential for decarboxylation and HF elimination as primary decomposition routes should be considered in the design of such experiments and in the interpretation of their results.

References

Methodological & Application

2-(Trifluoromethyl)phenylacetic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethyl)phenylacetic acid is a valuable and versatile building block in modern organic synthesis. The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's steric and electronic properties. This imparts unique characteristics to the parent molecule and its derivatives, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These properties make this compound and its derivatives highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 3038-48-0[1][2]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 100-102 °C[1]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); poorly soluble in water.[1]

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its derivatives have shown significant potential as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting the cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of many drugs derived from this compound are attributed to their inhibition of the cyclooxygenase (COX) enzymes. The COX pathway is central to the inflammatory response.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain Inflammation Pain Fever Prostaglandins_Thromboxanes->Inflammation_Pain NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Cyclooxygenase (COX) Signaling Pathway.

As depicted, both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins and thromboxanes.[3][4] COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation.[3] In contrast, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and fever.[3][4] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major focus in drug discovery, and this compound is a key starting material for such compounds.

Key Synthetic Transformations and Protocols

This compound can undergo a variety of chemical transformations, including amidation, esterification, and reduction of the carboxylic acid functionality. The following sections provide detailed protocols for these key reactions.

Amide Bond Formation (Amidation)

The formation of amides from this compound is a fundamental transformation for the synthesis of biologically active molecules.

Amidation_Workflow Start Start: This compound + Amine Coupling Coupling Agent (e.g., EDC, DCC) Solvent (e.g., DCM, DMF) Start->Coupling Reaction Reaction (Room Temperature) Coupling->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product: Amide Derivative Purification->Product

General workflow for amidation.

This protocol describes the synthesis of an amide derivative using benzylamine as the amine component.

Materials:

  • This compound

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and a catalytic amount of DMAP.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2Coupling AgentSolventReaction Time (h)Yield (%)
This compoundBenzylamineEDC·HCl/DMAPDCM1885-95
This compoundAnilineHATUDMF1280-90
This compoundMorpholineDCC/HOBtTHF2475-85
Ester Formation (Esterification)

Esterification of this compound is another important transformation, yielding esters with applications as fragrances, plasticizers, and pharmaceutical intermediates.

This protocol outlines the Fischer esterification of the carboxylic acid with methanol.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation under reduced pressure or column chromatography.

Quantitative Data (Representative):

AlcoholCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
MethanolH₂SO₄Methanol5Reflux90-98
Ethanolp-TsOHToluene8Reflux (Dean-Stark)85-95
IsopropanolDCC/DMAPDCM12Room Temp.70-80
Reduction of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2-(trifluoromethyl)phenyl)ethanol, which is a useful intermediate for further synthetic modifications.

This protocol utilizes lithium aluminum hydride (LAH) as the reducing agent.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture again in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel.

Quantitative Data (Representative):

Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
LiAlH₄THF30 to RT85-95
BH₃·THFTHF40 to RT80-90

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an ideal starting material for the synthesis of a diverse range of compounds with significant applications in the pharmaceutical and agrochemical industries. The protocols detailed in this document for amidation, esterification, and reduction provide a solid foundation for researchers and scientists to utilize this important synthetic intermediate in their work. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with enhanced biological and material properties.

References

Application Notes and Protocols: 2-(Trifluoromethyl)phenylacetic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Trifluoromethyl)phenylacetic acid as a key building block in the development of novel agrochemicals. The inclusion of the trifluoromethylphenyl moiety can significantly enhance the efficacy, metabolic stability, and lipophilicity of active ingredients, leading to the creation of potent herbicides, insecticides, and fungicides.[1][2]

Overview of this compound in Agrochemical Synthesis

This compound is a versatile intermediate in the synthesis of a variety of agrochemical classes.[1] The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can enhance the biological activity of a molecule.[3] Its incorporation into a pesticide's structure can improve its interaction with target sites, increase its stability against metabolic degradation, and enhance its ability to penetrate biological membranes.[1]

This document outlines the synthetic utility of this compound, presents quantitative data on the efficacy of derived compounds, provides detailed experimental protocols for bioactivity testing, and illustrates key molecular interactions and experimental workflows.

Synthesis of Agrochemicals

While specific proprietary synthetic routes are often not publicly disclosed, a general and plausible approach to synthesize agrochemicals from this compound involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester. This activated intermediate can then be reacted with various nucleophiles to introduce the desired pharmacophore.

Proposed Synthetic Pathway for a Hypothetical Trifluoromethylphenyl-Containing Herbicide:

The following diagram illustrates a potential synthetic route to a hypothetical herbicidal N-aryl-2-(2-(trifluoromethyl)phenyl)acetamide.

G cluster_synthesis Synthesis Workflow A This compound C 2-(Trifluoromethyl)phenylacetyl chloride (Acid Chloride Intermediate) A->C Activation B Thionyl Chloride (SOCl2) or Oxalyl Chloride E N-(2,6-dichlorophenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (Hypothetical Herbicide) C->E Amidation D Substituted Aniline (e.g., 2,6-dichloroaniline) D->E F Base (e.g., Pyridine)

Caption: Proposed synthesis of a hypothetical herbicide.

Experimental Protocol: Synthesis of N-aryl-2-(2-(trifluoromethyl)phenyl)acetamide (General Procedure)

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(Trifluoromethyl)phenylacetyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane.

  • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in the same solvent.

  • Slowly add the acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-2-(2-(trifluoromethyl)phenyl)acetamide.

Quantitative Efficacy Data

The following tables summarize the biological activity of various agrochemicals containing the trifluoromethylphenyl moiety. It is important to note that these compounds may not be directly synthesized from this compound but serve to illustrate the potency conferred by this structural feature.

Table 1: Herbicidal Activity of Trifluoromethylphenyl-Containing Compounds

Compound ClassTarget WeedBioassay TypeEfficacy MetricValueReference
Phenylpyridine Derivative (7a)Abutilon theophrastiGreenhouseED5013.32 g a.i./hm²
Phenylpyridine Derivative (7a)Amaranthus retroflexusGreenhouseED505.48 g a.i./hm²
Phenyl-substituted benzoylpyrazolesAvena fatuaGreenhouse-Good activity and selectivity[4]
Phenyl-substituted benzoylpyrazolesSetaria viridisGreenhouse-Good activity and selectivity[4]

Table 2: Insecticidal Activity of Trifluoromethylphenyl-Containing Compounds

Compound ClassTarget PestBioassay TypeEfficacy MetricValueReference
Phenylpyrazole (Fipronil)HouseflyRadioligand AssayIC50 ([³H]EBOB binding)2-20 nM[5]
Phenylpyrazole Derivative (7)Aedes albopictusLarvicidal AssayLethality (0.125 mg/L)69.7%[6]
Phenylpyrazole Derivative (8d)Zebrafish (Toxicity)Embryo-juvenile developmentLC5014.28 mg/L[6]
Phthalic Acid DiamidePlutella xylostellaLarvicidal Assay-Excellent activity[7]

Table 3: Fungicidal Activity of Trifluoromethylphenyl-Containing Compounds

Compound ClassTarget FungusBioassay TypeEfficacy MetricValue (% inhibition at 100 µg/mL)Reference
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (6a)Gibberella zeaeIn vitro>50%[8]
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (6b)Gibberella zeaeIn vitro>50%[8]
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (6c)Gibberella zeaeIn vitro>50%[8]
2-phenyl thiazole derivative (10c)Sclerotinia sclerotiorumIn vitroEC504.90 mg/L[9]
2-phenyl thiazole derivative (10c)Botrytis cinereaIn vitroEC507.57 mg/L[9]
2-phenyl thiazole derivative (10c)Rhizoctonia cerealisIn vitroEC507.84 mg/L[9]

Mechanism of Action and Signaling Pathways

Agrochemicals derived from or containing the trifluoromethylphenyl moiety can act on various molecular targets. The specific mechanism of action depends on the overall structure of the final molecule.

Insecticides: A prominent example is the phenylpyrazole class of insecticides, such as Fipronil. These compounds act as non-competitive antagonists of the GABA (gamma-aminobutyric acid)-gated chloride channel in insects.[5][10][11] Blockage of this channel inhibits the influx of chloride ions, leading to hyperexcitation of the central nervous system and eventual death of the insect.[5][10]

G cluster_pathway Insecticide Mode of Action A Phenylpyrazole Insecticide (e.g., Fipronil) B GABA-gated Chloride Channel (in insect neuron) A->B Blocks C Chloride Ion (Cl-) Influx B->C Mediates F Hyperexcitation of CNS B->F Leads to D Hyperpolarization of Neuron C->D Leads to E Inhibition of Nerve Signal D->E Results in G Insect Death F->G

Caption: Phenylpyrazole insecticide mechanism.

Herbicides: Many herbicides containing the trifluoromethylphenyl group act by inhibiting key enzymes in essential plant metabolic pathways. For example, some act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[12] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.

Fungicides: Carboxamide fungicides, some of which contain a trifluoromethylphenyl moiety, often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[13] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[13]

Experimental Protocols for Efficacy Testing

The following are generalized protocols for assessing the efficacy of newly synthesized agrochemicals derived from this compound.

Herbicide Efficacy Testing (Greenhouse)

This protocol is adapted for whole-plant bioassays to determine the herbicidal efficacy of a test compound.

G cluster_workflow Herbicide Efficacy Workflow A Seed Germination (Target Weed Species) B Seedling Growth (to 2-4 leaf stage) A->B C Herbicide Application (Varying Concentrations) B->C D Incubation (Controlled Greenhouse Conditions) C->D E Visual Assessment (Phytotoxicity, Growth Inhibition) D->E F Data Analysis (GR50 / ED50 Calculation) E->F

Caption: Greenhouse herbicide efficacy testing workflow.

Protocol:

  • Plant Preparation: Grow target weed species from seed in pots containing a standardized soil mix in a greenhouse.

  • Allow seedlings to grow to the 2-4 true leaf stage.

  • Herbicide Application: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

  • Make serial dilutions of the stock solution to obtain a range of application rates.

  • Apply the herbicide solutions to the plants using a cabinet sprayer calibrated to deliver a consistent volume. Include a solvent-only control and a positive control (a commercial herbicide).

  • Incubation and Assessment: Return the treated plants to the greenhouse and maintain under controlled conditions (temperature, humidity, and photoperiod).

  • Visually assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, and stunting.

  • Data Analysis: At the final assessment, harvest the above-ground biomass and record the fresh or dry weight.

  • Calculate the percent growth inhibition relative to the untreated control.

  • Determine the GR50 (the concentration required to cause a 50% reduction in growth) or ED50 (the effective dose for 50% of the population) using probit or log-logistic analysis.

Insecticide Efficacy Testing (Contact Bioassay)

This protocol outlines a method for determining the contact toxicity of a test compound against a target insect pest.

Protocol:

  • Insect Rearing: Maintain a healthy, uniform population of the target insect species under controlled laboratory conditions.

  • Compound Application: Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).

  • Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a micro-applicator. A solvent-only group serves as the control.

  • Observation: Place the treated insects in clean containers with access to food and water.

  • Record mortality at specified time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula.

  • Calculate the LC50 (the concentration required to kill 50% of the test population) or LD50 (the dose required to kill 50% of the test population) using probit analysis.

Fungicide Efficacy Testing (In Vitro Mycelial Growth Inhibition)

This protocol describes an in vitro assay to evaluate the effect of a test compound on the mycelial growth of a target fungal pathogen.

Protocol:

  • Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • While the medium is still molten, add the test compound (dissolved in a small amount of a suitable solvent like DMSO) to achieve a range of final concentrations. Ensure the solvent concentration is the same across all treatments, including a solvent-only control.

  • Pour the amended media into petri dishes.

  • Inoculation: Place a mycelial plug of a uniform size, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth in the dark.

  • Assessment: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 (the effective concentration that inhibits growth by 50%) by plotting the percentage inhibition against the logarithm of the compound concentration.

References

Application of 2-(Trifluoromethyl)phenylacetic Acid in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenylacetic acid is a versatile chemical intermediate, widely recognized for its crucial role in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group imparts unique properties to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in drug discovery.[1] Beyond its established use in the life sciences, the distinct physicochemical characteristics of this compound and related fluorinated compounds are garnering increasing interest in the field of material science. The introduction of trifluoromethyl groups into polymers and onto surfaces can significantly enhance material properties, leading to the development of advanced materials with tailored functionalities.[1]

This document provides an overview of the potential applications of this compound in material science, with a focus on high-performance polymers and functional coatings. Due to the limited availability of detailed studies on the direct application of this compound in materials, this note will leverage data and protocols from a closely related and well-studied analogue, 2-(trifluoromethyl)acrylic acid , to illustrate the principles and potential outcomes of incorporating such fluorinated moieties into materials.

Potential Applications in Material Science

The incorporation of the 2-(trifluoromethyl)phenyl group into material structures is anticipated to impart several desirable properties:

  • Enhanced Hydrophobicity: The low surface energy of the -CF3 group can lead to surfaces with excellent water and oil repellency, a critical feature for self-cleaning and anti-fouling coatings.

  • Improved Chemical Resistance: The strong carbon-fluorine bond contributes to high thermal and chemical stability, making materials more resistant to harsh environments.[1]

  • Modified Surface Energy: The ability to precisely control surface energy is crucial for applications in adhesion, biocompatibility, and microfluidics.

  • Enhanced Polymer Properties: When used as a monomer or a modifying agent, it can improve the thermal stability, solubility in organic solvents, and dielectric properties of polymers.

Application Example: Functional Coatings from Poly(fluoroacrylate)s

Workflow for Synthesis and Characterization of Poly(FATRIFE-co-MAF) Copolymers

G cluster_synthesis Copolymer Synthesis cluster_characterization Material Characterization cluster_properties Resulting Properties monomers FATRIFE and MAF Monomers polymerization Radical Copolymerization (Varying [FATRIFE]0/[MAF]0 ratios) monomers->polymerization initiator tert-butyl peroxypivalate initiator->polymerization copolymers Poly(FATRIFE-co-MAF) Copolymers polymerization->copolymers nmr 19F NMR Spectroscopy (Microstructure Determination) copolymers->nmr dsc Differential Scanning Calorimetry (Glass Transition Temperature) copolymers->dsc tga Thermogravimetric Analysis (Thermal Stability) copolymers->tga contact_angle Water Contact Angle Measurement (Surface Hydrophobicity) copolymers->contact_angle adhesion Adhesion Testing (on Metal Substrates) copolymers->adhesion thermal_stability High Thermal Stability tga->thermal_stability tunable_wettability Tunable Wettability contact_angle->tunable_wettability improved_adhesion Improved Adhesion adhesion->improved_adhesion G cluster_input Input Parameter cluster_properties Material Properties maf_content Increase MAF content in copolymer tg Increased Glass Transition Temperature (Tg) maf_content->tg leads to adhesion Improved Adhesion to Metal Substrates maf_content->adhesion results in hydrophilicity Increased Hydrophilicity (Decreased Water Contact Angle) maf_content->hydrophilicity causes

References

Synthesis of 2-(Trifluoromethyl)phenylacetic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(Trifluoromethyl)phenylacetic acid and its common derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1]

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its derivatives have been utilized in the synthesis of potential antithrombotics and lipoxygenase inhibitors.[2] This document outlines two primary synthetic routes to the parent acid and subsequent derivatization methods to obtain esters and amides.

Synthetic Protocols

Two robust and widely applicable methods for the synthesis of this compound are presented:

  • Hydrolysis of 2-(Trifluoromethyl)phenylacetonitrile: A two-step process involving the synthesis of the nitrile intermediate followed by hydrolysis.

  • Grignard Reaction of 2-(Trifluoromethyl)benzyl Halide: A direct carboxylation method using a Grignard reagent and carbon dioxide.

Protocol 1: Synthesis via Hydrolysis of 2-(Trifluoromethyl)phenylacetonitrile

This method is a reliable two-step approach suitable for laboratory-scale synthesis.

Step 1a: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.8 equivalents), and absolute ethanol.

  • Add water to the mixture.

  • Heat the reaction mixture to reflux and stir for 20 hours.

  • After cooling to room temperature, dilute the mixture with a significant volume of water.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-(trifluoromethyl)phenylacetonitrile.

Table 1: Summary of Reaction Conditions and Yield for Step 1a

ParameterValue
Starting Material2-(Trifluoromethyl)benzyl bromide
ReagentPotassium Cyanide
SolventEthanol/Water
Reaction Time20 hours
Reaction TemperatureReflux
PurificationVacuum Distillation
Boiling Point103-105 °C at 10 mmHg[3]
Reported Yield~73%[3]
Step 1b: Hydrolysis of 2-(Trifluoromethyl)phenylacetonitrile to this compound

Reaction Scheme:

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, mix 2-(trifluoromethyl)phenylacetonitrile (1 equivalent) with a solution of water and concentrated sulfuric acid.

  • Heat the mixture to reflux with stirring for 3-5 hours.

  • Cool the reaction mixture slightly and pour it into cold water.

  • Stir the mixture to prevent the formation of a solid cake and filter the resulting precipitate.

  • Wash the crude product with hot water.

  • Recrystallize the solid from a suitable solvent (e.g., water or a toluene/hexanes mixture) to obtain pure this compound.

Table 2: Summary of Reaction Conditions and Properties for Step 1b

ParameterValue
Starting Material2-(Trifluoromethyl)phenylacetonitrile
ReagentSulfuric Acid / Water
Reaction Time3-5 hours
Reaction TemperatureReflux
PurificationRecrystallization
Melting Point100-102 °C[2][4]
Purity≥ 98%[1]

Protocol 2: Synthesis via Grignard Reaction

This method provides a more direct route to the target acid, avoiding the use of cyanide salts.

Step 2a: Formation of 2-(Trifluoromethyl)benzylmagnesium Halide

Reaction Scheme:

Experimental Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Prepare a solution of 2-(trifluoromethyl)benzyl halide (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (initiation may require gentle warming or the addition of a crystal of iodine).

  • Once the reaction begins, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

Step 2b: Carboxylation of the Grignard Reagent

Reaction Scheme:

Experimental Protocol:

  • Cool the freshly prepared Grignard reagent in an ice-salt bath.

  • Bubble dry carbon dioxide gas through the stirred solution or pour the Grignard reagent onto crushed dry ice.

  • Continue the addition of carbon dioxide until the exothermic reaction ceases.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding dilute hydrochloric acid or sulfuric acid with cooling.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by recrystallization.

Table 3: Summary of Reaction Conditions for Protocol 2

ParameterStep 2aStep 2b
Starting Material2-(Trifluoromethyl)benzyl halide2-(Trifluoromethyl)benzylmagnesium halide
ReagentMagnesiumCarbon Dioxide (solid or gas)
SolventAnhydrous Diethyl Ether or THFDiethyl Ether or THF
Reaction TemperatureReflux< 0 °C
Work-up-Acidic Hydrolysis
Purification-Recrystallization

Synthesis of this compound Derivatives

Protocol 3: Esterification

Reaction Scheme:

Experimental Protocol (Fischer Esterification):

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester. Further purification can be achieved by distillation or chromatography.

Protocol 4: Amidation

Reaction Scheme:

Experimental Protocol (via Acyl Chloride):

  • In a round-bottom flask, react this compound (1 equivalent) with thionyl chloride or oxalyl chloride to form the acyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or neat.

  • After the formation of the acyl chloride is complete (indicated by the cessation of gas evolution), remove the excess chlorinating agent under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane, THF).

  • Cool the solution in an ice bath and add the desired amine (2 equivalents) or 1 equivalent of the amine and 1 equivalent of a non-nucleophilic base (e.g., triethylamine) dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide. Purification is typically achieved by recrystallization or column chromatography.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_route1 Protocol 1: Hydrolysis Route cluster_route2 Protocol 2: Grignard Route cluster_derivatives Derivatization Start1 2-(Trifluoromethyl)benzyl bromide Intermediate1 2-(Trifluoromethyl)phenylacetonitrile Start1->Intermediate1 KCN, EtOH/H2O, Reflux Product This compound Intermediate1->Product H2SO4/H2O, Reflux Ester Ester Derivative Product->Ester R'OH, H+ Amide Amide Derivative Product->Amide 1. SOCl2 2. HNR'R'' Start2 2-(Trifluoromethyl)benzyl halide Intermediate2 2-(Trifluoromethyl)benzyl- magnesium halide Start2->Intermediate2 Mg, Et2O or THF Intermediate2->Product 1. CO2 2. H3O+

Caption: Synthetic routes to this compound and its derivatives.

Experimental_Workflow_Hydrolysis Start Start: Mix Reagents (Nitrile, H2SO4, H2O) Reaction Heat to Reflux (3-5 hours) Start->Reaction Quench Pour into Cold Water Reaction->Quench Isolation Filter Precipitate Quench->Isolation Washing Wash with Hot Water Isolation->Washing Purification Recrystallization Washing->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the hydrolysis of 2-(Trifluoromethyl)phenylacetonitrile.

Characterization Data

The synthesized this compound and its derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the carboxylic acid, C-F stretches).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the solid products.

Table 4: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₉H₇F₃O₂
Molecular Weight204.15 g/mol
AppearanceWhite to off-white solid
Melting Point100-102 °C[2][4]
¹H NMR (CDCl₃)δ (ppm): 3.75 (s, 2H, CH₂), 7.3-7.6 (m, 4H, Ar-H), 10.5 (br s, 1H, COOH) (Predicted)
¹³C NMR (CDCl₃)δ (ppm): 38.5 (CH₂), 124.5 (q, J=274 Hz, CF₃), 126.5 (q, J=5 Hz, Ar-C), 127.0 (q, J=30 Hz, Ar-C), 129.0 (Ar-C), 132.0 (Ar-C), 132.5 (Ar-C), 134.0 (Ar-C), 178.0 (COOH) (Predicted)
IR (KBr, cm⁻¹)~3000 (br, O-H), ~1710 (s, C=O), ~1300-1100 (s, C-F)

(Note: Predicted NMR data is based on standard chemical shifts and may vary slightly based on experimental conditions.)

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-(Trifluoromethyl)benzyl halides are lachrymatory and should be handled with care.

  • Potassium cyanide is highly toxic and should be handled with extreme caution. Acidic workup of cyanide-containing reaction mixtures should be performed carefully to avoid the generation of toxic hydrogen cyanide gas.

  • Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous conditions and an inert atmosphere.

References

Application of 2,4,5-Trifluorophenylacetic Acid in Perovskite Solar Cell Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorophenylacetic acid (3FPAA) has emerged as a critical bifunctional additive in the fabrication of high-performance perovskite solar cells (PSCs). Its unique molecular structure, featuring a carboxylic acid group and a trifluorinated phenyl ring, allows it to passivate defects within the perovskite crystal lattice and enhance the hydrophobicity of the film surface. This dual functionality leads to significant improvements in power conversion efficiency (PCE) and long-term stability of the resulting solar cell devices. This document provides detailed application notes and protocols for the use of 3FPAA in the fabrication of perovskite solar cells, based on published research.

Mechanism of Action

The beneficial effects of 2,4,5-Trifluorophenylacetic acid in perovskite solar cells stem from its bifunctional nature:

  • Defect Passivation: The carboxylic acid (-COOH) group of 3FPAA can interact with uncoordinated lead ions (Pb²⁺) and lead clusters at the grain boundaries and surface of the perovskite film. This interaction passivates deep-energy-level defects, which are notorious for acting as non-radiative recombination centers that reduce the efficiency of the solar cell.

  • Enhanced Stability: The trifluorobenzene moiety of the 3FPAA molecule is hydrophobic. When incorporated into the perovskite film, these groups tend to orient towards the surface, creating a moisture-resistant barrier. This increased hydrophobicity protects the sensitive perovskite material from degradation by ambient humidity, thereby enhancing the long-term operational stability of the solar cell.

Quantitative Performance Enhancement

The incorporation of 2,4,5-Trifluorophenylacetic acid as an additive in the perovskite precursor solution has demonstrated a significant enhancement in the photovoltaic performance and stability of the resulting devices. A summary of the key performance metrics from a state-of-the-art device is presented below for easy comparison.

Photovoltaic ParameterControl Device (without 3FPAA)3FPAA-Treated Device
Power Conversion Efficiency (PCE) 22.95%24.56%[1]
Stability (after 3912 hours in air) -Maintained 93.6% of initial PCE[1]

Experimental Protocols

This section provides a detailed methodology for the fabrication of perovskite solar cells incorporating 2,4,5-Trifluorophenylacetic acid as an additive. The following protocol is based on a device structure of FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au[1].

Materials Required
  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) precursor solution

  • Perovskite Precursor Solution:

    • Formamidinium iodide (FAI)

    • Lead iodide (PbI₂)

    • 2,4,5-Trifluorophenylacetic acid (3FPAA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Spiro-OMeTAD solution:

    • bis(trifluoromethylsulfonyl)imide (Li-TFSI)

    • 4-tert-butylpyridine (tBP)

    • Chlorobenzene

  • Gold (Au) for thermal evaporation

  • Standard solvents for cleaning (e.g., acetone, isopropanol, deionized water)

Step-by-Step Fabrication Protocol
  • Substrate Preparation:

    • Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 20 minutes to remove any organic residues.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a compact layer of TiO₂ onto the FTO substrate. This is typically achieved by spin-coating a precursor solution followed by annealing at a high temperature (e.g., 500°C) to form a crystalline anatase phase. Specific spin-coating parameters and annealing profile should be optimized based on the chosen TiO₂ precursor.

  • Preparation of the Perovskite Precursor Solution with 3FPAA:

    • Prepare the perovskite precursor solution by dissolving FAI and PbI₂ in a co-solvent of DMF and DMSO. The molar ratio of FAI to PbI₂ is a critical parameter and should be precisely controlled (e.g., a slight excess of FAI is common).

    • Add 2,4,5-Trifluorophenylacetic acid to the perovskite precursor solution. The optimal concentration of 3FPAA needs to be determined experimentally, but a typical starting point would be in the range of 0.1 to 1.0 mol% relative to the lead precursor.

    • Stir the solution at room temperature for several hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) until all components are fully dissolved.

  • Perovskite Film Deposition:

    • Transfer the TiO₂-coated substrates into a nitrogen-filled glovebox.

    • Spin-coat the 3FPAA-containing perovskite precursor solution onto the TiO₂ layer. A typical two-step spin-coating process might involve a low-speed spin (e.g., 1000 rpm for 10s) to spread the solution, followed by a high-speed spin (e.g., 5000 rpm for 30s).

    • During the high-speed spin, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization of the perovskite film.

    • Anneal the perovskite film on a hotplate. The annealing temperature and time are crucial for film quality and are typically in the range of 100-150°C for 10-30 minutes.

  • Deposition of Hole Transport Layer (HTL):

    • Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene.

    • Spin-coat the Spiro-OMeTAD solution onto the perovskite layer. A typical spin-coating speed is around 4000 rpm for 30 seconds.

  • Deposition of the Metal Electrode:

    • Define the active area of the solar cell using a shadow mask.

    • Deposit a gold (Au) back contact (typically 80-100 nm thick) by thermal evaporation under high vacuum.

Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication with 3FPAA

G cluster_0 Substrate Preparation cluster_1 Layer Deposition FTO_Cleaning FTO Substrate Cleaning UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone TiO2_Deposition TiO2 ETL Deposition UV_Ozone->TiO2_Deposition Perovskite_Spin_Coating Perovskite Spin-Coating (with Anti-Solvent Quenching) TiO2_Deposition->Perovskite_Spin_Coating Perovskite_Precursor Prepare Perovskite Precursor (FAI, PbI2, 3FPAA in DMF/DMSO) Perovskite_Precursor->Perovskite_Spin_Coating Perovskite_Annealing Perovskite Annealing Perovskite_Spin_Coating->Perovskite_Annealing Spiro_Deposition Spiro-OMeTAD HTL Deposition Perovskite_Annealing->Spiro_Deposition Au_Evaporation Au Electrode Evaporation Spiro_Deposition->Au_Evaporation

Caption: Workflow for fabricating perovskite solar cells with 3FPAA.

Passivation Mechanism of 2,4,5-Trifluorophenylacetic Acid

G cluster_0 Perovskite Film cluster_1 3FPAA Molecule Perovskite_Crystal Perovskite Crystal Lattice Defects Surface & Grain Boundary Defects (e.g., uncoordinated Pb2+) COOH_Group Carboxylic Acid Group (-COOH) Trifluoro_Ring Trifluorophenyl Group Passivation Defect Passivation COOH_Group->Passivation interacts with Hydrophobicity Increased Hydrophobicity Trifluoro_Ring->Hydrophobicity imparts Passivation->Defects Hydrophobicity->Perovskite_Crystal protects

References

Application Notes and Protocols for Asymmetric Synthesis Involving 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(Trifluoromethyl)phenylacetic acid and its derivatives in asymmetric synthesis. The trifluoromethyl group imparts unique electronic and steric properties, making these compounds valuable precursors and building blocks in the synthesis of chiral molecules, particularly for pharmaceutical and agrochemical applications.[1][2]

Overview: Asymmetric Synthesis with Arylacetic Acids

The enantioselective α-alkylation of arylacetic acids is a powerful method for the synthesis of chiral carboxylic acid derivatives, which are important intermediates in drug development.[3] Direct asymmetric alkylation of the enediolates of arylacetic acids using chiral lithium amides as traceless auxiliaries offers an efficient and operationally simple approach to access these valuable compounds with high enantioselectivity.[3] This method avoids the need for the covalent attachment and subsequent cleavage of traditional chiral auxiliaries.[3]

While specific literature on the asymmetric alkylation of this compound is limited, a detailed protocol for the closely related 3-(trifluoromethyl)phenylacetic acid has been established.[3] The electronic and steric properties of the trifluoromethyl group on the phenyl ring can influence the reactivity and stereoselectivity of such transformations.[2] The protocols and data presented herein are based on the successful asymmetric alkylation of 3-(trifluoromethyl)phenylacetic acid and are expected to be adaptable for this compound.

Key Application: Enantioselective α-Alkylation

A primary application of trifluoromethyl-substituted phenylacetic acids in asymmetric synthesis is their use as substrates in enantioselective α-alkylation reactions. This method allows for the direct formation of a new stereocenter adjacent to the carboxylic acid moiety.

Reaction Principle

The reaction proceeds via the formation of a chiral lithium amide complex, which acts as a stereodirecting agent. Deprotonation of the arylacetic acid with n-butyllithium in the presence of a chiral amine generates a chiral mixed lithium amide-enediolate complex. This complex then reacts with an alkyl halide, with the chiral environment dictating the facial selectivity of the alkylation, leading to the formation of one enantiomer of the product in excess. The chiral amine can be easily recovered after the reaction.[3]

Experimental Workflow for Asymmetric α-Alkylation

G cluster_prep Preparation of Chiral Lithium Amide cluster_reaction Asymmetric Alkylation cluster_workup Workup and Purification chiral_amine Chiral Amine in THF nBuLi1 n-BuLi chiral_amine->nBuLi1 0 °C, 15 min chiral_Li_amide Chiral Lithium Amide Solution nBuLi1->chiral_Li_amide add_amide Add Chiral Lithium Amide chiral_Li_amide->add_amide tfmpa 2-(CF3)phenylacetic acid in THF nBuLi2 n-BuLi tfmpa->nBuLi2 -78 °C, 30 min enediolate Lithium Enediolate nBuLi2->enediolate enediolate->add_amide alkylation Alkylation with Alkyl Halide (R-X) add_amide->alkylation -78 °C to rt product_mixture Diastereomeric Complex alkylation->product_mixture quench Quench with aq. HCl product_mixture->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (e.g., Chromatography) extraction->purification final_product Enantioenriched α-Alkyl-2-(CF3)phenylacetic acid purification->final_product

Caption: Workflow for the asymmetric α-alkylation of this compound.

Quantitative Data

The following table summarizes the results for the enantioselective α-alkylation of 3-(trifluoromethyl)phenylacetic acid with various alkyl halides, demonstrating the high yields and enantioselectivities achievable with this method.[3]

EntryR-X (Alkyl Halide)ProductYield (%)ee (%)
1CH₃I(S)-2-(3-(Trifluoromethyl)phenyl)propanoic acid8588
2CH₃CH₂I(S)-2-(3-(Trifluoromethyl)phenyl)butanoic acid8394
3CH₃(CH₂)₂I(S)-2-(3-(Trifluoromethyl)phenyl)pentanoic acid8095
4(CH₃)₂CHI(S)-3-Methyl-2-(3-(trifluoromethyl)phenyl)butanoic acid7591

Data extracted from a study on the direct enantioselective alkylation of arylacetic acids.[3]

Experimental Protocols

4.1. General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) solution should be titrated prior to use.

  • The chiral amine used in the cited study was a C₂-symmetric bis(oxazoline) derived amine.[3] Other chiral amines may also be effective.

  • Enantiomeric excess (ee) is typically determined by chiral HPLC or GC analysis of the corresponding methyl ester derivative.

4.2. Protocol for Asymmetric α-Alkylation of 3-(Trifluoromethyl)phenylacetic Acid

This protocol is adapted from the literature for the alkylation of 3-(trifluoromethyl)phenylacetic acid and serves as a starting point for the 2-isomer.[3]

Materials:

  • Chiral diamine (e.g., (4S,5S)-2,2-bis(4-phenyl-2-oxazolin-2-yl)propane)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-(Trifluoromethyl)phenylacetic acid

  • Alkyl halide (R-X)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Chiral Lithium Amide:

    • To a solution of the chiral diamine (2.2 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add n-BuLi (2.2 equivalents) dropwise.

    • Stir the resulting solution at 0 °C for 15 minutes.

  • Formation of the Enediolate:

    • In a separate flask, dissolve 3-(trifluoromethyl)phenylacetic acid (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C and add n-BuLi (2.2 equivalents) dropwise.

    • Stir the mixture at -78 °C for 30 minutes to form the lithium enediolate.

  • Asymmetric Alkylation:

    • To the enediolate solution at -78 °C, add the freshly prepared chiral lithium amide solution via cannula.

    • Stir the resulting mixture at -78 °C for 15 minutes.

    • Add the alkyl halide (1.5 equivalents) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-alkylated carboxylic acid.

Potential Signaling Pathways of Chiral Trifluoromethyl-Containing Molecules

Derivatives of this compound have been investigated as potential lipoxygenase inhibitors and antithrombotic agents.[4] While specific signaling pathways for the direct products of the described asymmetric synthesis are not detailed in the literature, the resulting chiral molecules could potentially interact with various biological targets. For instance, lipoxygenase inhibitors are known to modulate inflammatory pathways by affecting the production of leukotrienes and other lipid mediators.

Hypothetical Signaling Pathway Inhibition

G Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor Chiral 2-(CF3)phenylacetic Acid Derivative Inhibitor->Lipoxygenase

Caption: Potential inhibition of the lipoxygenase pathway by a chiral derivative.

Conclusion

This compound and its isomers are valuable substrates for asymmetric synthesis, particularly for the enantioselective α-alkylation to produce chiral carboxylic acids. The provided protocols, based on established methods for a similar substrate, offer a robust starting point for researchers to synthesize novel, enantioenriched molecules for further investigation in drug discovery and materials science. The unique properties conferred by the trifluoromethyl group continue to make these compounds an area of active research.[1][2]

References

Application Notes and Protocols: Derivatization of 2-(Trifluoromethyl)phenylacetic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethyl)phenylacetic acid is a versatile building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] Derivatization of the carboxylic acid moiety of this compound allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs.[1][3] Common derivatization strategies include the formation of amides, esters, and bioisosteric replacements of the carboxylic acid group to modulate the compound's physicochemical and pharmacological properties.

Key Derivatization Strategies

The primary focus of derivatizing this compound in a medicinal chemistry context is to improve its drug-like properties. This can include enhancing potency, selectivity, and pharmacokinetic parameters while minimizing potential toxicity. The carboxylic acid group is a key handle for such modifications.

1. Amide Synthesis: The conversion of the carboxylic acid to an amide is a common and effective strategy. Amide derivatives can exhibit improved metabolic stability and membrane permeability compared to the parent carboxylic acid. This modification also allows for the introduction of a wide variety of substituents, enabling extensive SAR studies. The synthesis of amides from carboxylic acids is a well-established transformation in organic chemistry.

2. Esterification: Esterification is another straightforward derivatization approach. Esters can act as prodrugs, which are converted to the active carboxylic acid in vivo. This can improve oral bioavailability and reduce gastrointestinal irritation often associated with acidic drugs.

3. Bioisosteric Replacement: In some cases, the carboxylic acid group itself can be a liability, leading to poor pharmacokinetic properties or metabolic instability.[4][5] Bioisosteric replacement, where the carboxylic acid is replaced with a group that has similar physical and chemical properties, is a powerful strategy to overcome these issues.[4][5][6][7] Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)phenylacetamide Derivatives via Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a common coupling agent like dicyclohexylcarbodiimide (DCC).

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the desired amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of the synthesized derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DMSO (for dissolving compounds)

  • Prostaglandin screening ELISA kit

  • Standard non-steroidal anti-inflammatory drugs (NSAIDs) as positive controls (e.g., indomethacin, celecoxib)

Procedure:

  • Dissolve the test compounds and standards in DMSO to prepare stock solutions.

  • Prepare serial dilutions of the test compounds and standards in the reaction buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compounds or standards at various concentrations to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Data Presentation

Table 1: Synthesis and Characterization of 2-(Trifluoromethyl)phenylacetamide Derivatives

Compound IDAmine UsedYield (%)1H NMR (CDCl3, δ ppm)MS (ESI) [M+H]+
1a Aniline787.20-7.60 (m, 9H), 3.85 (s, 2H)279.1
1b Benzylamine827.15-7.55 (m, 9H), 4.40 (d, 2H), 3.70 (s, 2H)293.1
1c Morpholine857.25-7.65 (m, 4H), 3.60-3.80 (m, 8H), 3.90 (s, 2H)273.1

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-(Trifluoromethyl)phenylacetamide Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(CF3)Ph-AcOH>10055.3-
1a 25.15.24.8
1b 15.81.98.3
1c 45.612.73.6
Indomethacin0.11.50.07
Celecoxib15.20.05304

Mandatory Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Ubiquitination & Degradation Derivative 2-(CF3)Ph-AcOH Derivative Derivative->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, Cytokines) Gene_Transcription->Inflammatory_Mediators

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow

Derivatization_Workflow Start 2-(Trifluoromethyl)- phenylacetic Acid Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Bioassay Biological Evaluation (Protocol 2) Amide_Derivatives->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Logical Relationship

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Modification Modification of Carboxylic Acid Amide Amide Formation Modification->Amide Ester Ester Formation Modification->Ester Bioisostere Bioisosteric Replacement Modification->Bioisostere PK_Properties Pharmacokinetic Properties Modification->PK_Properties Activity Biological Activity (e.g., COX Inhibition) Amide->Activity Ester->Activity Bioisostere->Activity Potency Potency (IC50) Activity->Potency Selectivity Selectivity (COX-1 vs COX-2) Activity->Selectivity

Caption: Logical relationship in the SAR study of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(Trifluoromethyl)phenylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the two primary synthetic routes to this compound: the Grignard carboxylation of 2-(trifluoromethyl)benzyl halide and the hydrolysis of 2-(trifluoromethyl)benzyl cyanide.

Route 1: Grignard Carboxylation of 2-(Trifluoromethyl)benzyl Halide

Issue 1: Low or No Yield of Grignard Reagent

Potential Cause Troubleshooting Strategy
Wet glassware or solvent Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Inactive magnesium Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethane gas indicates activation.
Slow initiation Gently warm a small portion of the reaction mixture. Once initiated, the reaction is typically exothermic.
Poor quality of 2-(trifluoromethyl)benzyl halide Use freshly prepared or purified halide. Impurities such as the corresponding alcohol can quench the Grignard reagent.

Issue 2: Low Yield of this compound Despite Successful Grignard Formation

Potential Cause Troubleshooting Strategy
Wurtz Coupling Side Reaction This is a major side reaction for benzyl Grignards, leading to the formation of 1,2-bis(2-(trifluoromethyl)phenyl)ethane. To minimize this, use dilute solutions of the benzyl halide and add it slowly to the magnesium suspension. Maintain a low reaction temperature. Some sources suggest that diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) may give better results than tetrahydrofuran (THF) in suppressing this side reaction.[1]
Reaction with atmospheric CO₂ or moisture during workup Maintain a positive pressure of inert gas throughout the reaction and workup. Quench the reaction by pouring the Grignard solution onto an excess of freshly crushed dry ice (solid CO₂) under an inert atmosphere.
Incomplete carboxylation Ensure vigorous stirring during the addition of the Grignard reagent to the dry ice to maximize surface contact.
Degradation of the Grignard reagent Use the Grignard reagent immediately after its preparation. Trifluoromethyl-substituted Grignard reagents can be unstable, and there are reports of detonations with related compounds, so extreme caution is necessary, especially on a larger scale.[2]

Issue 3: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Strategy
Presence of Wurtz coupling byproduct The non-polar byproduct, 1,2-bis(2-(trifluoromethyl)phenyl)ethane, can be difficult to separate from the desired acid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Contamination with unreacted starting material Unreacted 2-(trifluoromethyl)benzyl halide can be removed by washing the organic extract with a base solution during workup.
Formation of other byproducts Careful control of reaction conditions is crucial. Analyze the crude product by techniques such as NMR or GC-MS to identify impurities and devise an appropriate purification strategy.
Route 2: Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide

Issue 1: Low Yield of 2-(Trifluoromethyl)benzyl Cyanide (Precursor Synthesis)

Potential Cause Troubleshooting Strategy
Poor quality of 2-(trifluoromethyl)benzyl halide Use high-purity starting material to avoid side reactions.
Formation of isocyanide byproduct The formation of foul-smelling isocyanides can occur. A common purification method involves washing the crude benzyl cyanide with warm 50% sulfuric acid.[3]
Incomplete reaction Ensure adequate reaction time and temperature. The use of a phase-transfer catalyst can sometimes improve the reaction rate and yield.

Issue 2: Incomplete or Slow Hydrolysis of the Nitrile

Potential Cause Troubleshooting Strategy
Insufficient acid or base concentration Use a sufficient excess of strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide). The electron-withdrawing trifluoromethyl group can make the nitrile less susceptible to hydrolysis, potentially requiring harsher conditions than for unsubstituted benzyl cyanide.
Low reaction temperature The hydrolysis often requires heating. Refluxing the reaction mixture is a common practice.
Two-phase reaction mixture Vigorous stirring is necessary to ensure good mixing if the reaction is heterogeneous. The use of a co-solvent like acetic acid can sometimes facilitate the hydrolysis.[4]

Issue 3: Formation of Byproducts During Hydrolysis

Potential Cause Troubleshooting Strategy
Formation of Phenylacetamide Intermediate Incomplete hydrolysis will result in the formation of 2-(trifluoromethyl)phenylacetamide. To drive the reaction to the carboxylic acid, prolong the reaction time or use more forcing conditions. The amide can be isolated if it is the desired product.
Decomposition at high temperatures While heating is necessary, excessive temperatures in the presence of strong acid can lead to charring and decomposition. Monitor the reaction closely.
Environmental concerns with strong acids Acid-catalyzed hydrolysis generates significant acidic waste. Base-catalyzed hydrolysis followed by acidification is an alternative, though it also requires stoichiometric amounts of reagents.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the Grignard carboxylation and the hydrolysis of the corresponding benzyl cyanide are viable routes. The choice often depends on the availability and cost of the starting materials, the scale of the reaction, and the experimental setup available. The Grignard route is a one-pot reaction from the halide but is highly sensitive to moisture and prone to the Wurtz coupling side reaction. The cyanide hydrolysis route involves an additional step to prepare the benzyl cyanide precursor but may be more robust for larger-scale synthesis.

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2:

  • Grignard Route: Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a strictly inert atmosphere. There have been reports of detonations with trifluoromethyl-substituted Grignard reagents, so it is crucial to maintain careful temperature control and avoid concentration of the reagent.[2]

  • Cyanide Route: Benzyl cyanides and inorganic cyanides (e.g., sodium cyanide) are highly toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas.

  • General Precautions: Both routes involve flammable solvents and corrosive acids or bases. Standard laboratory safety practices should always be followed.

Q3: How can I confirm the successful synthesis and purity of my this compound?

A3: The final product is a white to off-white solid. Its identity and purity can be confirmed by:

  • Melting Point: The reported melting point is in the range of 100-104 °C.[5]

  • Spectroscopy: 1H NMR, 13C NMR, and 19F NMR spectroscopy can confirm the structure.

  • Chromatography: Techniques like GC-MS or LC-MS can be used to assess purity and identify any byproducts.

Q4: Can other methods be used to synthesize this compound?

A4: While the Grignard and cyanide routes are the most common, other methods such as the palladium-catalyzed carbonylation of 2-(trifluoromethyl)benzyl halides could also be explored, although these may require specialized equipment and catalysts.

Data Presentation

Table 1: Comparison of Solvents for Benzyl Grignard Reagent Formation

SolventRatio of Grignard Product to Wurtz Coupling ByproductReference
Diethyl ether (Et₂O)80 : 20[1]
Tetrahydrofuran (THF)30 : 70[1]
2-Methyltetrahydrofuran (2-MeTHF)80 : 20[1]

Note: Data is for benzyl bromide and may vary for the 2-(trifluoromethyl) substituted analogue.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzyl Cyanide

This protocol is adapted from a general procedure for the synthesis of benzyl cyanide.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium cyanide (1.2 eq.) and water. Warm the mixture gently to dissolve the sodium cyanide.

  • Addition of Benzyl Halide: Prepare a solution of 2-(trifluoromethyl)benzyl bromide (1.0 eq.) in ethanol. Add this solution dropwise to the cyanide solution over 30-45 minutes.

  • Reaction: Heat the reaction mixture to reflux for 4 hours.

  • Workup: Cool the mixture and filter to remove the inorganic salts. Distill off the ethanol. Separate the organic layer containing the crude benzyl cyanide.

  • Purification: Wash the crude product with warm (60 °C) 50% sulfuric acid to remove any isocyanide byproduct.[3] Then, wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and purify by vacuum distillation.

Protocol 2: Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide

This protocol is a general method for the acid-catalyzed hydrolysis of benzyl cyanides.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-(trifluoromethyl)benzyl cyanide (1.0 eq.), water, and concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction can be vigorous, so careful heating is required.

  • Workup: Cool the reaction mixture and pour it into cold water to precipitate the crude this compound.

  • Purification: Filter the solid product and wash it with cold water. Recrystallize the crude product from a suitable solvent such as toluene to obtain the purified acid.

Visualizations

Synthesis_Workflow cluster_grignard Route 1: Grignard Carboxylation cluster_cyanide Route 2: Cyanide Hydrolysis start1 2-(Trifluoromethyl)benzyl Bromide step1_1 React with Mg in ether start1->step1_1 side_reaction Wurtz Coupling (1,2-bis(2-(trifluoromethyl)phenyl)ethane) start1->side_reaction intermediate1 2-(Trifluoromethyl)phenylmagnesium Bromide step1_1->intermediate1 step1_2 Carboxylation with CO2 (dry ice) intermediate1->step1_2 intermediate1->side_reaction step1_3 Acidic Workup step1_2->step1_3 product1 Crude this compound step1_3->product1 purification1 Purification (Recrystallization) product1->purification1 final_product Pure this compound purification1->final_product start2 2-(Trifluoromethyl)benzyl Bromide step2_1 React with NaCN start2->step2_1 intermediate2 2-(Trifluoromethyl)benzyl Cyanide step2_1->intermediate2 step2_2 Acid Hydrolysis (H2SO4, H2O) intermediate2->step2_2 product2 Crude this compound step2_2->product2 purification2 Purification (Recrystallization) product2->purification2 purification2->final_product

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Grignard start Low Yield in Grignard Route q1 Is Grignard reagent forming? start->q1 a1_yes Check Carboxylation & Workup q1->a1_yes Yes a1_no Troubleshoot Grignard Formation q1->a1_no No q3 Wurtz byproduct observed? a1_yes->q3 q2 Anhydrous conditions? a1_no->q2 a2_yes Check Mg activation q2->a2_yes Yes a2_no Flame-dry glassware, use anhydrous solvent q2->a2_no No a3_yes Optimize addition rate and temperature q3->a3_yes Yes a3_no Check for CO2 exposure during workup q3->a3_no No

References

Technical Support Center: Purification of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Trifluoromethyl)phenylacetic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Q2: What is the melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 100-102 °C.[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: A mixed solvent system of ethyl acetate and hexanes has been reported to be effective for the recrystallization of a similar compound.[2] Generally, a good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Toluene is another potential solvent for recrystallization of aromatic carboxylic acids.

Q4: How can I remove colored impurities from my sample?

A4: Colored impurities can often be removed by treating the solution with activated carbon before recrystallization or by passing the crude product through a short plug of silica gel.

Q5: Is this compound soluble in aqueous base?

A5: Yes, as a carboxylic acid, this compound will react with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt. This property is the basis for its purification via acid-base extraction.[3][4][5][6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out The compound's melting point is lower than the boiling point of the solvent, or there are significant impurities depressing the melting point.- Use a lower-boiling point solvent or a solvent mixture.- Add slightly more solvent to ensure the compound dissolves completely at a lower temperature.- Try a different recrystallization solvent.
Poor Crystal Yield - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and cool again to recover more product.- Ensure the solution is thoroughly cooled in an ice bath.- Use a pre-heated funnel and flask for hot filtration to prevent cooling and crystallization.
Crystals Don't Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Add a co-solvent in which the compound is less soluble.
Persistent Impurities The impurity has similar solubility to the product in the chosen solvent.- Try a different recrystallization solvent or solvent system.- Consider an alternative purification method like column chromatography or acid-base extraction.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Emulsion Formation Vigorous shaking of the separatory funnel.- Allow the funnel to stand for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Recovery of Acid - Incomplete extraction from the organic layer.- Incomplete precipitation upon acidification.- Perform multiple extractions with the aqueous base.- Ensure the aqueous layer is sufficiently acidified (check with pH paper) to precipitate the carboxylic acid.- Cool the acidified solution in an ice bath to maximize precipitation.
Product is an Oil The melting point of the product is low, or it is still impure.- If an oil forms upon acidification, extract the product back into a fresh portion of an organic solvent like diethyl ether or ethyl acetate. Then, wash, dry, and evaporate the solvent to isolate the purified acid.[6]

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add a second solvent in which the compound is poorly soluble (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Gently heat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Separation: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of the carboxylic acid.

  • Repeat Extraction: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the acid.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify by slowly adding a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with pH paper). This compound should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Melting Point 100-102 °C[1]
Appearance White to off-white solid

Table 2: General Solubility of Phenylacetic Acids

SolventSolubilityNotes
Water Insoluble (as the acid)Soluble as the carboxylate salt in aqueous base.[7]
Alcohols (Methanol, Ethanol) Soluble
Ethers (Diethyl ether, THF) Soluble
Chlorinated Solvents (Dichloromethane, Chloroform) Soluble[7]
Aromatic Hydrocarbons (Toluene) Soluble, especially when hotOften a good recrystallization solvent for aromatic compounds.
Aliphatic Hydrocarbons (Hexanes, Heptane) Poorly solubleCan be used as an anti-solvent for recrystallization.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in minimal hot solvent recrys_start->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt add_anti Add anti-solvent & re-dissolve hot_filt->add_anti cool Cool to crystallize add_anti->cool filter_wash Filter and Wash cool->filter_wash dry Dry Crystals filter_wash->dry pure_product_recrys Pure Product dry->pure_product_recrys

Caption: A typical workflow for the purification of this compound by recrystallization.

acid_base_extraction cluster_extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent extract Extract with Aqueous Base start->extract separate Separate Layers extract->separate organic_layer Organic Layer (Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product Salt) separate->aqueous_layer acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Precipitate Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product_ext Pure Product filter_dry->pure_product_ext

Caption: A workflow diagram for the purification of this compound using acid-base extraction.

troubleshooting_logic start Purification Attempt check_purity Check Purity (e.g., Melting Point) start->check_purity is_pure Is it Pure? check_purity->is_pure success Pure Product Obtained is_pure->success Yes failure Troubleshoot Based on Issue is_pure->failure No recrystallization Recrystallization Issues failure->recrystallization e.g., Oiling out extraction Extraction Issues failure->extraction e.g., Emulsion

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(Trifluoromethyl)phenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial syntheses of this compound include:

  • Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide: This two-step route involves the cyanation of 2-(trifluoromethyl)benzyl bromide or chloride, followed by the hydrolysis of the resulting nitrile.

  • Carbonation of a Grignard Reagent: This method involves the formation of a Grignar reagent from 2-(trifluoromethyl)benzyl bromide, which is then reacted with carbon dioxide.

  • Oxidation of 2-(Trifluoromethyl)ethylbenzene: A less direct route that involves the oxidation of the ethyl side chain. Direct oxidation of 2-(trifluoromethyl)toluene often leads to the corresponding benzoic acid.

Q2: My final product has a low melting point and appears impure. What are the likely contaminants?

A2: Impurities in your final product can arise from various side reactions depending on the synthetic route. Common contaminants include:

  • From Nitrile Hydrolysis: Unreacted 2-(trifluoromethyl)benzyl cyanide or the intermediate 2-(trifluoromethyl)phenylacetamide.

  • From Grignard Synthesis: The homocoupling (Wurtz) product, 1,2-bis(2-(trifluoromethyl)phenyl)ethane.

  • From Oxidation Routes: Over-oxidation to 2-(trifluoromethyl)benzoic acid or incomplete oxidation, leaving starting material.

Q3: How can I effectively purify the final this compound?

A3: Purification can typically be achieved by recrystallization from a suitable solvent system, such as toluene or a mixture of heptane and ethyl acetate. The choice of solvent will depend on the specific impurities present. Column chromatography on silica gel can also be employed for smaller-scale purifications.

Troubleshooting Guides

Below are detailed troubleshooting guides for specific side reactions and issues encountered in the primary synthetic routes to this compound.

Route 1: Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide

This route is a popular choice due to the commercial availability of the starting materials. However, incomplete hydrolysis is a common issue.

Issue 1: Incomplete Hydrolysis and Formation of 2-(Trifluoromethyl)phenylacetamide

Symptoms:

  • The isolated product has a higher melting point than expected for pure this compound.

  • NMR or IR spectroscopy indicates the presence of an amide functional group.

  • The overall yield of the desired carboxylic acid is low.

Root Cause: The hydrolysis of a nitrile to a carboxylic acid proceeds through a stable amide intermediate. Insufficiently harsh reaction conditions (e.g., low temperature, short reaction time, or dilute acid/base) can result in the accumulation of this amide.

Troubleshooting and Solutions:

ParameterRecommended ActionRationale
Reaction Time Increase the reaction time.Allows for the complete hydrolysis of the amide intermediate to the carboxylic acid.
Temperature Increase the reaction temperature (reflux).Provides the necessary activation energy for the hydrolysis of the stable amide.
Concentration Use a more concentrated acid or base solution.A higher concentration of the hydrolyzing agent will drive the reaction to completion more effectively.

Quantitative Data on Hydrolysis Conditions:

Hydrolysis ConditionsStarting MaterialIntermediateFinal ProductTypical Yield
70% H₂SO₄, reflux, 4h2-(Trifluoromethyl)benzyl cyanide2-(Trifluoromethyl)phenylacetamideThis compound>90%
10 M NaOH, reflux, 6h2-(Trifluoromethyl)benzyl cyanide2-(Trifluoromethyl)phenylacetamideSodium 2-(trifluoromethyl)phenylacetate>90%
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)benzyl cyanide (1.0 eq) and a 70% aqueous solution of sulfuric acid (v/v) (5-10 volumes).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to pH paper.

  • Dry the solid under vacuum to yield this compound.

Workflow for Nitrile Hydrolysis

G start Start: 2-(Trifluoromethyl)benzyl Cyanide hydrolysis Hydrolysis (Acid or Base) start->hydrolysis incomplete Incomplete Reaction hydrolysis->incomplete Insufficient Conditions complete Complete Reaction hydrolysis->complete Optimized Conditions amide Side Product: 2-(Trifluoromethyl)phenylacetamide incomplete->amide troubleshoot Troubleshooting: - Increase Time - Increase Temp - Increase Concentration amide->troubleshoot product Product: This compound complete->product troubleshoot->hydrolysis

Caption: Workflow for the hydrolysis of 2-(trifluoromethyl)benzyl cyanide, highlighting the potential for incomplete reaction and the resulting side product.

Route 2: Carbonation of 2-(Trifluoromethyl)benzyl Grignard Reagent

This route offers a direct method to introduce the carboxylic acid functionality. However, the formation of the Grignard reagent is often plagued by a homocoupling side reaction.

Issue 2: Wurtz Coupling Side Reaction

Symptoms:

  • A significant amount of a non-polar, high-boiling point byproduct is observed during workup and purification.

  • The yield of the desired carboxylic acid is significantly reduced.

  • During the Grignard formation, the reaction mixture may become thick or precipitate a solid.

Root Cause: The Grignard reagent can react with the starting benzyl bromide in a Wurtz-type coupling reaction to form a dimer.[1] This is particularly problematic for reactive benzylic halides. The choice of solvent and reaction conditions greatly influences the extent of this side reaction.[2]

Troubleshooting and Solutions:

ParameterRecommended ActionRationale
Solvent Use diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) instead of tetrahydrofuran (THF).[3]THF can promote the Wurtz coupling reaction. Diethyl ether and 2-MeTHF are known to suppress this side reaction.[3][4]
Concentration Maintain a low concentration of the benzyl bromide by adding it slowly to the magnesium turnings.Slow addition minimizes the concentration of the halide available to react with the newly formed Grignard reagent.[5]
Temperature Keep the reaction temperature low (0-10 °C) during the addition of the benzyl bromide.Lower temperatures can help to control the exothermic reaction and reduce the rate of the Wurtz coupling.

Quantitative Data on Solvent Effects in Benzyl Grignard Formation:

SolventGrignard Product to Wurtz Byproduct RatioReference
Diethyl Ether (Et₂O)80 : 20[2]
Tetrahydrofuran (THF)30 : 70[2]
2-Methyltetrahydrofuran (2-MeTHF)80 : 20[2]
Experimental Protocol: Formation of 2-(Trifluoromethyl)benzylmagnesium Bromide and Carbonation
  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or 2-MeTHF to cover the magnesium.

  • Dissolve 2-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether or 2-MeTHF and add a small portion to the magnesium to initiate the reaction.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard solution in an ice bath and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with dilute HCl and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Grignard Synthesis and Wurtz Coupling Pathway

G cluster_main Desired Pathway cluster_side Side Reaction start 2-(Trifluoromethyl)benzyl Bromide + Mg grignard Grignard Reagent start->grignard start_side 2-(Trifluoromethyl)benzyl Bromide co2 Carbonation (CO2) grignard->co2 grignard_side Grignard Reagent product Product: This compound co2->product wurtz Wurtz Coupling dimer Side Product: 1,2-bis(2-(trifluoromethyl)phenyl)ethane wurtz->dimer grignard_side->wurtz start_side->wurtz G start 2-(Trifluoromethyl)toluene oxidation Oxidation start->oxidation desired_path Multi-step Synthesis (e.g., via benzyl bromide) start->desired_path overoxidation Over-oxidation oxidation->overoxidation Strong Oxidant (e.g., KMnO4) nitration Nitration (with HNO3) oxidation->nitration Nitrating Conditions (e.g., HNO3) benzoic_acid Side Product: 2-(Trifluoromethyl)benzoic Acid overoxidation->benzoic_acid nitro_product Side Product: Nitro-2-(trifluoromethyl)toluene nitration->nitro_product product Product: This compound desired_path->product

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and address common issues encountered during the synthesis of 2-(Trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and industrially relevant synthetic route involves a two-step process:

  • Cyanation: Nucleophilic substitution of 2-(trifluoromethyl)benzyl bromide or chloride with a cyanide salt (e.g., NaCN or KCN) to form the intermediate, 2-(trifluoromethyl)phenylacetonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid under strong acidic or basic conditions.

An alternative route involves the formation of a Grignard reagent from 2-(trifluoromethyl)benzyl halide, followed by carboxylation using carbon dioxide (CO₂).

Q2: Why is the trifluoromethyl (-CF₃) group important in this molecule?

A2: The -CF₃ group is a key functional moiety that enhances several properties of the molecule. It increases lipophilicity and metabolic stability, which are desirable characteristics in pharmaceutical and agrochemical development.[1][2] This makes this compound a valuable intermediate for synthesizing bioactive compounds like anti-inflammatory drugs and pesticides.[1]

Q3: What safety precautions should be taken during this synthesis?

A3: Key safety precautions include:

  • Cyanide Salts: Sodium and potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit available. All waste must be quenched and disposed of according to institutional safety protocols.

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. Reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Trifluoromethyl-substituted Grignard reagents can also pose a risk of detonation upon heating or solvent loss.

  • Strong Acids/Bases: Concentrated acids (like H₂SO₄ or HCl) and bases (like NaOH) used for hydrolysis are corrosive. Handle with appropriate PPE.

Troubleshooting Guide: Cyanation of 2-(Trifluoromethyl)benzyl Halide

Q4: My cyanation reaction yield is low or the reaction is sluggish. How can I improve it?

A4: Low yields in this step are often due to the poor solubility of the inorganic cyanide salt in the organic solvent where the benzyl halide is dissolved. The most effective solution is to employ Phase Transfer Catalysis (PTC).

  • Mechanism: A phase transfer catalyst, typically a quaternary ammonium salt, transports the cyanide anion (CN⁻) from the aqueous or solid phase into the organic phase, accelerating the reaction.[4]

  • Recommended Catalysts: Quaternary ammonium salts like Benzyltriethylammonium Chloride (BTEAC or TEBA), Tetrabutylammonium Bromide (TBAB), or Methyltricaprylammonium Chloride are effective.[5][6] Phosphonium salts can also be used, especially at higher temperatures.[5]

  • Implementation: Add a catalytic amount (1-5 mol%) of the PTC to the biphasic reaction mixture. For the synthesis of the related 3-trifluoromethyl benzyl cyanide, using triethyl benzyl ammonia chloride as a PTC resulted in a yield of 91%.[7]

Q5: I am observing significant side product formation. What are they and how can I minimize them?

A5: The primary side product is often 2,2'-bis(trifluoromethyl)bibenzyl, formed by the Wurtz-type homocoupling of the benzyl halide. Another possibility is the formation of the corresponding benzyl alcohol via hydrolysis if excess water is present.

  • Minimizing Homocoupling: This side reaction is more prevalent with the more reactive benzyl bromide. Using 2-(trifluoromethyl)benzyl chloride can reduce this side reaction. Ensure slow addition of the halide to the reaction mixture to maintain a low instantaneous concentration.

  • Minimizing Hydrolysis: While some water is necessary for the PTC mechanism (in a liquid-liquid system), using an anhydrous solvent with solid cyanide and a PTC can minimize hydrolysis of the starting material.

Data Presentation: Cyanation Yields for Analogous Compounds

The following table summarizes yields reported for the cyanation of similar benzyl halides, demonstrating the effectiveness of different catalytic systems.

Starting MaterialCyanide SourceCatalyst SystemSolventYieldReference
3-(Trifluoromethyl)benzyl chlorideSodium CyanideTriethyl benzyl ammonia chloride (PTC)Water91%[7]
p-Methylbenzyl chlorideK₄[Fe(CN)₆]Cuprous IodideToluene82%[8]
Benzyl chlorideSodium CyanideNone (Aqueous Ethanol)Ethanol/Water>78%[9]

Troubleshooting Guide: Hydrolysis of 2-(Trifluoromethyl)phenylacetonitrile

Q6: My hydrolysis reaction is not going to completion, or I have to use harsh conditions for a long time. What can I do?

A6: Nitrile hydrolysis, especially on an electron-deficient ring, can be slow.

  • Acid Hydrolysis: Refluxing with concentrated aqueous acids like 6M HCl or 10-50% H₂SO₄ is a common method. For a related trifluoro-substituted compound, using 60% sulfuric acid with a Lewis acid catalyst (ferric chloride) improved the yield of the subsequent product to 88%.[10]

  • Basic Hydrolysis: Refluxing with a strong base like 20-40% aqueous NaOH will form the carboxylate salt, which must be followed by an acidic workup (e.g., with HCl) to protonate it to the final carboxylic acid.

  • Microwave-Assisted Synthesis: If available, microwave irradiation can significantly reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.

Q7: During basic hydrolysis and subsequent acidification, my product oiled out or was difficult to crystallize. How should I handle the workup?

A7: This is a common purification issue.

  • Ensure Complete Protonation: After basic hydrolysis, cool the reaction mixture in an ice bath before slowly acidifying. Use pH paper to ensure the solution is strongly acidic (pH < 2) to fully protonate the carboxylate salt.

  • Extraction: If the product does not precipitate cleanly, extract the acidic aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Troubleshooting Guide: Grignard Carboxylation Route

Q8: I'm trying the Grignard route, but the reaction won't initiate. What's wrong?

A8: Grignard reactions are notorious for initiation problems, which are almost always due to the passivated magnesium oxide (MgO) layer on the magnesium turnings or the presence of moisture.

  • Ensure Absolute Dryness: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction must be run under a dry, inert atmosphere (N₂ or Ar). The solvent (typically THF or diethyl ether) must be anhydrous.[3]

  • Magnesium Activation: The MgO layer must be disrupted.

    • Mechanical: Crush the magnesium turnings with a glass rod in the flask (under inert gas) to expose a fresh metal surface.[11]

    • Chemical: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to activate it.[3][11]

    • Initiator: Add a few drops of a pre-formed Grignard reagent to initiate the reaction.

Q9: My Grignard reaction started, but my final yield of carboxylic acid is very low. What is the likely cause?

A9: For reactive halides like benzyl bromide, the most significant side reaction is Wurtz homocoupling , where the newly formed Grignard reagent attacks another molecule of the starting benzyl bromide.[12]

  • Minimize Homocoupling:

    • Slow Addition: Prepare a dilute solution of the 2-(trifluoromethyl)benzyl halide and add it very slowly to the stirred suspension of activated magnesium. This keeps the concentration of the starting halide low, favoring Grignard formation over coupling.

    • Use Benzyl Chloride: Benzyl chloride is less reactive than benzyl bromide and is often less prone to homocoupling.[12]

  • Carboxylation Issues: Ensure you are using a large excess of dry ice (solid CO₂) and that it is freshly crushed to maximize surface area. Pour the Grignard solution onto the crushed dry ice, rather than adding the dry ice to the solution, to avoid side reactions with atmospheric O₂.

Experimental Protocols & Visualizations

Protocol 1: Two-Step Synthesis via Cyanation and Hydrolysis

This protocol is based on high-yield procedures for analogous compounds and incorporates best practices for yield improvement.[7]

Step A: PTC-Catalyzed Cyanation

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium cyanide (1.2 eq), triethyl benzyl ammonium chloride (0.03 eq), and water.

  • Heat the mixture to 60 °C with vigorous stirring.

  • Slowly add 2-(trifluoromethyl)benzyl chloride (1.0 eq) dropwise over 1 hour, maintaining the temperature between 55-65 °C.

  • After the addition is complete, stir the reaction at 60 °C for 8 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, separate the organic and aqueous layers.

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-(trifluoromethyl)phenylacetonitrile.

Step B: Acidic Hydrolysis

  • To the crude nitrile from Step A, add a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6-12 hours until TLC or LC-MS indicates complete conversion.

  • Cool the reaction mixture in an ice bath and carefully pour it over crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., toluene) to obtain pure this compound.

G cluster_0 Step A: Cyanation cluster_1 Step B: Hydrolysis start_A 2-(Trifluoromethyl)benzyl Chloride + NaCN + PTC in H₂O react_A Heat to 60°C Stir for 8h start_A->react_A Slow Addition workup_A Phase Separation & Drying react_A->workup_A product_A Crude 2-(Trifluoromethyl) phenylacetonitrile workup_A->product_A start_B Crude Nitrile + Conc. H₂SO₄/H₂O product_A->start_B react_B Reflux for 6-12h start_B->react_B workup_B Ice Quench & Filtration react_B->workup_B product_B Pure 2-(Trifluoromethyl) phenylacetic Acid workup_B->product_B

Caption: Workflow for the Two-Step Synthesis of the Target Acid.

Protocol 2: Synthesis via Grignard Carboxylation

This protocol incorporates troubleshooting steps for this sensitive reaction.[3][13]

  • Preparation: Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq) and a small iodine crystal.

  • Initiation: Add a small portion of anhydrous THF via syringe. Gently heat the flask until the brown color of the iodine disappears, indicating activation.

  • Formation: Prepare a solution of 2-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous THF. Add ~10% of this solution to the magnesium. Wait for the exothermic reaction to begin (slight bubbling/reflux). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After addition, continue stirring until most of the magnesium has been consumed (approx. 1-2 hours).

  • Carboxylation: In a separate, larger flask, add an excess of freshly crushed dry ice. Slowly pour the prepared Grignard solution over the dry ice with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Quench carefully by slowly adding 1M HCl until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify by recrystallization.

G start Grignard Reaction Failed to Start q1 Is glassware perfectly dry? start->q1 a1 No q1->a1 q2 Is Mg surface activated? q1->q2 Yes s1 Flame-dry all glassware under vacuum. Use anhydrous solvents. a1->s1 s1->start a2 No q2->a2 q3 Low Yield Observed? q2->q3 Yes s2 Add I₂ crystal or 1,2-dibromoethane. Crush Mg turnings. a2->s2 s2->start q4 Was Wurtz homocoupling (dimer side product) detected? q3->q4 a4 Yes q4->a4 s5 Check CO₂ source (must be dry) and workup procedure. q4->s5 No s4 Use very slow addition of dilute benzyl halide. Consider using the -Cl analogue instead of -Br. a4->s4 success Reaction Initiates Yield Improves s4->success s5->success

Caption: Troubleshooting Decision Tree for the Grignard Reaction.

References

Troubleshooting guide for using 2-(Trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)phenylacetic acid.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₇F₃O₂[1][2]
Molecular Weight 204.15 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Melting Point 100-102 °C[1]
Purity ≥98%[1]
CAS Number 3038-48-0[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

1. Solubility and Solution Preparation

  • Question: I am having trouble dissolving this compound. What are the recommended solvents?

    • Answer: this compound is a solid at room temperature. Its solubility is generally low in nonpolar solvents. For reactions, it is soluble in various organic solvents.[3] It is recommended to use polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate (EtOAc), acetone, or dimethylformamide (DMF). For reactions requiring alcoholic solvents, methanol and ethanol can also be used.[4][5] Sonication or gentle warming can aid in dissolution. Always start with a small amount of solvent and incrementally add more until the solid is fully dissolved.

  • Question: My compound is not dissolving completely, even in polar organic solvents. What could be the issue?

    • Answer: Incomplete dissolution can be due to several factors. Ensure the solvent is of high purity and anhydrous, as moisture can sometimes affect solubility. The purity of the this compound itself might be a factor; check the certificate of analysis for any reported impurities. If the issue persists, consider using a co-solvent system or a different polar solvent.

2. Reaction and Synthesis

  • Question: I am performing an amide coupling reaction with this compound, but the yield is low. How can I optimize the reaction?

    • Answer: Low yields in amide coupling reactions can be attributed to several factors. Ensure that your reagents, particularly the amine and coupling agents (e.g., EDC, HOBt), are pure and dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. The choice of base is also critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred. Reaction temperature and time may also need optimization. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the optimal reaction time.

  • Question: Are there any common side reactions to be aware of when using this compound?

    • Answer: Like other carboxylic acids, this compound can undergo self-condensation or esterification if alcohols are present as impurities or as the solvent under acidic conditions. During amide coupling, the formation of an N-acylurea byproduct from the coupling agent is a common side reaction that can complicate purification.

3. Purification and Analysis

  • Question: What is the best way to purify the product of a reaction involving this compound?

    • Answer: The purification method will depend on the nature of your product. If the product is a solid, recrystallization from an appropriate solvent system is often effective in removing unreacted starting materials and byproducts.[5] Column chromatography on silica gel is a versatile method for purifying a wide range of compounds. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Question: I am seeing unexpected peaks in the NMR spectrum of my product. What could they be?

    • Answer: Unexpected peaks in an NMR spectrum can arise from several sources. Common laboratory solvents (e.g., acetone, ethyl acetate, grease) are frequent contaminants.[6][7] It is also possible to have residual starting materials or byproducts from the reaction. Compare the spectrum of your product with the spectra of your starting materials and any known byproducts. The presence of the trifluoromethyl group will result in characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to C-F and H-F coupling.

  • Question: What are the expected fragmentation patterns for compounds derived from this compound in mass spectrometry?

    • Answer: In electron impact mass spectrometry (EI-MS), carboxylic acids and their derivatives often show a prominent peak corresponding to the loss of the carboxyl group (-COOH) or its derivatives.[8] For compounds containing a trifluoromethyl group, fragmentation involving the loss of CF₃ or related fragments can also be observed. The molecular ion peak (M+) may or may not be readily observable depending on the stability of the compound.[9]

Experimental Protocol: Amide Coupling

This section provides a detailed methodology for a representative amide coupling reaction using this compound.

Synthesis of N-phenyl-2-(2-(trifluoromethyl)phenyl)acetamide

  • Reagents and Materials:

    • This compound

    • Aniline

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DCM.

    • Add aniline (1.0 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 10 minutes.

    • Add EDC (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Weigh Reagents: - 2-(CF3)phenylacetic acid - Aniline - EDC, HOBt, DIPEA Dissolve Dissolve Acid in DCM Reagents->Dissolve Solvent Prepare Anhydrous DCM Solvent->Dissolve Glassware Dry Glassware (Oven/Flame Dry) Glassware->Dissolve AddReagents Add Aniline, HOBt, DIPEA Dissolve->AddReagents AddEDC Add EDC AddReagents->AddEDC Stir Stir at RT (12-24h) Monitor by TLC AddEDC->Stir Dilute Dilute with DCM Stir->Dilute Wash Wash with NaHCO3 (aq) and Brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: Workflow for a typical amide coupling reaction.

Troubleshooting Logic for Failed Synthesis

Troubleshooting_Workflow Start Reaction Failed (Low/No Product) CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions Reagents OK OptimizeReagents Use Fresh/Purified Reagents Adjust Stoichiometry CheckReagents->OptimizeReagents Issue Found CheckWorkup Review Work-up and Purification CheckConditions->CheckWorkup Conditions OK OptimizeConditions Modify Temperature/Time Ensure Inert Atmosphere CheckConditions->OptimizeConditions Issue Found OptimizeWorkup Adjust pH during wash Change Chromatography Conditions CheckWorkup->OptimizeWorkup Issue Found Success Successful Synthesis CheckWorkup->Success Work-up OK OptimizeReagents->Start Re-run Reaction OptimizeConditions->Start Re-run Reaction OptimizeWorkup->Start Re-purify Crude

Caption: A logical approach to troubleshooting a failed chemical synthesis.

References

Stability issues of 2-(Trifluoromethyl)phenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Trifluoromethyl)phenylacetic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are photodegradation (specifically photodecarboxylation), sensitivity to air, and incompatibility with strong oxidizing agents.[1] While generally stable under normal laboratory conditions, exposure to light, atmospheric oxygen, and certain chemicals can lead to its degradation.

Q2: How does light exposure affect the stability of this compound solutions?

A2: Exposure to ultraviolet (UV) light can cause the efficient photodecarboxylation of this compound, particularly in basic aqueous solutions. This process involves the loss of carbon dioxide and results in the formation of 2-(trifluoromethyl)toluene. The trifluoromethyl group facilitates this reaction, which proceeds from the singlet excited state.

Q3: Is this compound sensitive to air?

A3: Yes, the Safety Data Sheet (SDS) for this compound indicates that it is "air sensitive".[1] This suggests that prolonged exposure to air, likely due to oxidative processes, can lead to degradation. It is recommended to handle and store the compound and its solutions under an inert atmosphere where possible.

Q4: What are the known incompatible materials for this compound?

A4: Strong oxidizing agents are incompatible with this compound and should be avoided.[1]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To ensure stability, solutions of this compound should be stored in a cool, dry, and dark place.[2] It is advisable to use amber vials or wrap containers in aluminum foil to protect from light. For long-term storage, blanketing the solution with an inert gas like nitrogen or argon is recommended to mitigate air sensitivity.[3] Always keep the container tightly sealed.[1][2][4][5]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Check for Precipitate: Visually inspect the solution for any signs of precipitation or discoloration.

    • Verify Concentration: Re-analyze the concentration of your stock solution using a validated analytical method like HPLC-UV.

    • Review Storage Conditions: Ensure the solution has been stored protected from light and air.

    • Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from solid material and re-run the experiment.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The primary light-induced degradation product is 2-(trifluoromethyl)toluene. Consider this as a potential identity for the unknown peak.

    • Analyze by Mass Spectrometry: Use LC-MS to determine the mass of the unknown peak and compare it to the expected degradation products.

    • Perform Forced Degradation Study: Intentionally expose a sample of the solution to light (e.g., a UV lamp) and/or air to see if the unknown peak increases, which would confirm it as a degradant.

Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Light Exposure Minimize exposure; use amber glassware or foil wrapping.Prone to photodecarboxylation.
Air Exposure Handle and store under an inert atmosphere (e.g., N₂ or Ar).Compound is air-sensitive.[1]
Temperature Store in a cool, dry place.To slow down potential degradation reactions.
pH Use buffered solutions and be aware of increased photodecarboxylation in basic conditions.Photodegradation is more efficient in basic aqueous solutions.
Incompatible Materials Avoid strong oxidizing agents.Risk of chemical reaction and degradation.[1]
Container Use tightly sealed containers.[1][2][4][5]To prevent exposure to air and moisture.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound reference standard

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility).

    • Solvent B: Acetonitrile.

    • Gradient elution may be necessary to separate the parent compound from its degradation products. A typical starting point is a linear gradient from 10% B to 90% B over 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration within the linear range of the assay (e.g., 10-100 µg/mL).

  • Procedure for Stability Testing:

    • Prepare the solution of this compound in the desired solvent system.

    • Divide the solution into multiple aliquots.

    • Store the aliquots under different conditions (e.g., protected from light, exposed to ambient light, exposed to UV light, at different temperatures, sparged with air vs. nitrogen).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each aliquot.

    • Analyze the samples by HPLC-UV.

    • Calculate the percentage of this compound remaining and monitor the formation of any new peaks.

Visualizations

Photodecarboxylation_Pathway 2-(Trifluoromethyl)phenylacetic_acid This compound Excited_State Singlet Excited State 2-(Trifluoromethyl)phenylacetic_acid->Excited_State UV Light (hν) Intermediate Carbanion Intermediate + CO2 Excited_State->Intermediate Decarboxylation Product 2-(Trifluoromethyl)toluene Intermediate->Product Protonation (from solvent)

Photodecarboxylation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Solution Prepare Solution of 2-(CF3)phenylacetic acid Aliquots Create Aliquots Prepare_Solution->Aliquots Conditions Expose to different conditions: - Light vs. Dark - Air vs. Inert Gas - Varied Temperatures Aliquots->Conditions Sampling Sample at Time Points Conditions->Sampling HPLC_Analysis Analyze by HPLC-UV Sampling->HPLC_Analysis Data_Evaluation Evaluate Data: - % Remaining - Degradant Formation HPLC_Analysis->Data_Evaluation

Experimental workflow for stability testing.

Troubleshooting_Tree Start Inconsistent Results or Unexpected Chromatographic Peaks Check_Storage Review Solution Storage Conditions (Light/Air/Temp) Start->Check_Storage Improper_Storage Improper Storage Conditions Check_Storage->Improper_Storage Prepare_Fresh Prepare Fresh Solution and Protect from Light/Air Improper_Storage->Prepare_Fresh Yes Analyze_Again Re-analyze Solution by HPLC Improper_Storage->Analyze_Again No Prepare_Fresh->Analyze_Again Degradation_Confirmed Degradation Confirmed Analyze_Again->Degradation_Confirmed Identify_Degradant Use LC-MS to Identify Degradation Products Degradation_Confirmed->Identify_Degradant Yes No_Degradation No Degradation Observed Degradation_Confirmed->No_Degradation No Other_Issues Investigate Other Experimental Parameters (e.g., reagent purity, instrument performance) No_Degradation->Other_Issues

Troubleshooting logic for stability issues.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Trifluoromethyl)phenylacetic acid. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing phenylacetic acid derivatives with trifluoromethyl groups?

A1: Common methods often involve palladium-catalyzed cross-coupling reactions. These reactions can join two molecular fragments with the aid of a metal catalyst. For instance, palladium complexes can catalyze the reaction of aryl trifluoroacetates with organoboron compounds to yield trifluoromethyl ketones, which can be further processed. Another approach involves the use of Lewis acids in rearrangement reactions of precursors. Additionally, methods for similar molecules like 2,4,5-trifluorophenylacetic acid have employed catalysts such as palladium on carbon for hydrogenation steps and Lewis acids like ferric chloride for hydrolysis.

Q2: What factors should be considered when selecting a catalyst for the synthesis of this compound?

A2: Catalyst selection is critical and depends on the specific synthetic route. Key factors include:

  • Catalyst Activity and Selectivity: The catalyst must be active enough to promote the desired reaction without catalyzing side reactions. For example, in cross-coupling reactions, palladium(0) complexes are often effective.

  • Substrate Compatibility: The chosen catalyst should be compatible with the functional groups present in the starting materials.

  • Reaction Conditions: The catalyst's performance is highly dependent on temperature, solvent, and pressure. Some catalysts require milder conditions than others.

  • Moisture and Air Sensitivity: Some catalysts, particularly certain initiators for trifluoromethylation, are sensitive to moisture and require anhydrous conditions.

Q3: Are there any specific safety precautions to consider when working with trifluoromethylating agents and catalysts?

A3: Yes, working with fluorinating and trifluoromethylating agents requires special care. Many reagents can be toxic or corrosive. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some catalysts may also be pyrophoric or air-sensitive, requiring handling under an inert atmosphere (e.g., argon or nitrogen). Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

Problem 1: Low or no yield in my catalytic reaction.

Q: I am experiencing low to no yield in my synthesis. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

  • Inactive Catalyst: The catalyst may be inactive or have degraded.

    • Solution: Ensure the catalyst is from a reliable source and has been stored correctly, often under an inert atmosphere. Some catalysts may require pre-activation before use; consult relevant literature for specific procedures.

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal.

    • Solution: Systematically screen a range of temperatures and reaction times to find the optimal conditions. The choice of solvent is also critical; consider performing a solvent screen with common solvents like DMF, THF, or acetonitrile.

  • Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can poison the catalyst.

    • Solution: Use reagents and solvents of high purity. Ensure solvents are anhydrous if the reaction is moisture-sensitive.

Problem 2: Formation of significant side products.

Q: My reaction is producing a complex mixture with several side products. How can I improve the selectivity?

A: The formation of side products indicates that the reaction conditions may be too harsh or the catalyst is not selective enough.

  • Reaction Temperature: Excessively high temperatures can lead to decomposition or undesired side reactions.

    • Solution: Try lowering the reaction temperature. A temperature screening study can help identify the optimal balance between reaction rate and selectivity.

  • Catalyst and Ligand Choice: The catalyst and any associated ligands play a crucial role in directing the reaction pathway.

    • Solution: For palladium-catalyzed reactions, screening different phosphine ligands can significantly influence selectivity.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to side reactions.

    • Solution: Carefully control the stoichiometry of your reactants and consider adding one reagent slowly to the reaction mixture.

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems in reactions analogous to the synthesis of this compound. This data can provide insights into potential catalyst choices.

Catalyst SystemSubstrateReaction TypeSolventTemperature (°C)Time (min)Yield (%)
Lewis Acid (ZnCl₂) (3.58 equiv.) o-Allylphenyl etherClaisen RearrangementXyleneMicrowave (720W)5-885-95
Lewis Acid (FeCl₃) (20% mass) Methyl 2-(2,5-dicyano-3,4,6-trifluorophenyl)cyanoacetateHydrolysisSulfuric Acid (60%)--88
Copper Powder (20% mass) (2,5-dicarboxy-3,4,6-trifluoro)phenylacetic acidDecarboxylation---92
Palladium(0) Complex Phenyl trifluoroacetate & Arylboronic acidCross-Coupling-Room Temp-Moderate to Excellent
5% Palladium on Carbon Diethyl 2,5-difluoro-4-nitrophenylmalonateHydrogenationEthanolRoom Temp360-

Data adapted from studies on analogous substrates and reaction types.

Experimental Protocols

Protocol 1: Generalized Procedure for Palladium-Catalyzed Cross-Coupling

This protocol is a general guideline for a palladium-catalyzed cross-coupling reaction that could be adapted for the synthesis of a precursor to this compound.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the appropriate ligand if necessary.

  • Reagent Addition: Add the aryl halide or triflate (1.0 equiv.), the coupling partner (e.g., a suitable organometallic reagent, 1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to >100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Generalized Procedure for Lewis Acid-Catalyzed Reaction

This protocol provides a general framework for a Lewis acid-catalyzed reaction, which could be applicable to certain synthetic steps.

  • Preparation: To a round-bottom flask, add the starting material and a suitable solvent.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂) portion-wise or as a solution in the reaction solvent. The loading will depend on the specific reaction (from catalytic amounts to stoichiometric).

  • Reaction: Stir the mixture at the appropriate temperature. The reaction can be conducted at room temperature or heated as required. Monitor the reaction by TLC or HPLC.

  • Quenching: After the reaction is complete, cool the mixture and carefully quench the reaction by adding water or a saturated aqueous solution of a quenching agent (e.g., NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate. Purify the product by chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_catalyst Catalyst Selection cluster_optimization Reaction Optimization cluster_end Product Isolation start Define Synthetic Target: This compound reagents Select Starting Materials and Reagents start->reagents catalyst_screening Screen Potential Catalysts (e.g., Palladium complexes, Lewis acids) reagents->catalyst_screening ligand_screening Optimize Ligands (for Cross-Coupling) catalyst_screening->ligand_screening If applicable conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) catalyst_screening->conditions ligand_screening->conditions analysis Analyze Reaction Progress (TLC, GC/MS, HPLC) conditions->analysis analysis->conditions Iterative Optimization workup Reaction Work-up and Purification analysis->workup Reaction Complete characterization Characterize Final Product (NMR, MS, etc.) workup->characterization

Caption: A typical experimental workflow for catalyst selection and optimization.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Problem: Low Reaction Yield check_catalyst Check Catalyst Activity and Storage start->check_catalyst check_temp Screen Temperature Range start->check_temp check_purity Verify Reagent Purity start->check_purity catalyst_loading Optimize Catalyst Loading check_catalyst->catalyst_loading solution Solution: Improved Yield catalyst_loading->solution check_solvent Perform Solvent Screen check_temp->check_solvent check_solvent->solution check_anhydrous Ensure Anhydrous Conditions check_purity->check_anhydrous check_anhydrous->solution

Caption: A troubleshooting workflow for addressing low reaction yield.

Technical Support Center: Scale-Up of 2-(Trifluoromethyl)phenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(Trifluoromethyl)phenylacetic acid. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for scaling up this compound production?

A1: The two most prevalent routes for the industrial synthesis of this compound and its analogs are:

  • Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide: This is a classic and widely used method. It involves the conversion of 2-(trifluoromethyl)benzyl chloride or bromide to the corresponding cyanide, followed by hydrolysis under acidic or basic conditions to yield the final product.[1][2][3][4]

  • Grignard Reaction of a 2-(Trifluoromethyl)benzyl Halide: This method involves the formation of a Grignard reagent from a 2-(trifluoromethyl)benzyl halide, followed by carboxylation with solid carbon dioxide (dry ice). This is a powerful technique for creating the carbon-carbon bond of the carboxylic acid.[5][6][7]

Q2: What are the primary safety concerns when handling reagents for this synthesis?

A2: Key safety precautions include:

  • Cyanides: Sodium or potassium cyanide are highly toxic. Work in a well-ventilated fume hood and have a cyanide antidote kit readily available.

  • Grignard Reagents: These are highly reactive and pyrophoric. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Acids and Bases: Concentrated acids and bases used for hydrolysis are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6]

  • Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.

Q3: How can I improve the yield of the Grignard reaction on a larger scale?

A3: To improve Grignard reaction yields during scale-up:

  • Moisture Control: Ensure all reactants, solvents, and equipment are scrupulously dry. Moisture will quench the Grignard reagent.

  • Initiation: Initiation can be sluggish. A small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Temperature Control: The reaction is exothermic. Maintain a controlled temperature, as overheating can lead to side reactions.

  • Addition Rate: Add the benzyl halide slowly to the magnesium turnings to maintain a steady reaction rate and prevent temperature spikes.

Q4: What are common by-products in the hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide?

A4: Common by-products include:

  • 2-(Trifluoromethyl)benzamide: This is formed from the partial hydrolysis of the nitrile.

  • Unreacted 2-(Trifluoromethyl)benzyl Cyanide: Incomplete hydrolysis will leave starting material in the product.

  • Tarry polymers: These can form under harsh acidic or basic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Grignard Reaction Presence of moisture.Flame-dry all glassware and use anhydrous solvents.
Poor quality magnesium.Use fresh, high-purity magnesium turnings.
Incomplete reaction.Ensure sufficient reaction time and maintain appropriate temperature.
Incomplete Hydrolysis of Benzyl Cyanide Insufficient reaction time or temperature.Increase reaction time and/or temperature as per protocol.
Inadequate concentration of acid or base.Verify the concentration of the hydrolyzing agent.
Product Contamination with Benzamide Incomplete hydrolysis.Extend the hydrolysis time or use harsher conditions if the product is stable.
Difficulty in Product Isolation/Purification Emulsion formation during workup.Add brine to the aqueous layer to break the emulsion.
Oily product instead of solid.Ensure complete removal of solvent. Consider recrystallization from a different solvent system.
Poor crystallization.Try different crystallization solvents or use seeding crystals.

Experimental Protocols

Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide (Acid-Catalyzed)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(Trifluoromethyl)benzyl cyanide.

  • Reaction: Slowly add a 3:2 (v/v) mixture of concentrated sulfuric acid and water to the flask.

  • Heating: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After cooling, pour the reaction mixture over ice water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[1]

Grignard Reaction and Carboxylation
  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of 2-(Trifluoromethyl)benzyl halide in anhydrous diethyl ether dropwise. Maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent to 0°C in an ice bath. Carefully pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization.[5]

Quantitative Data Summary

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityReference
Hydrolysis2,4,5-Trifluorobenzyl CyanideHCl or NaOH>90%High[9]
Grignard Reaction1-Bromo-2,4,5-trifluorobenzeneMg, CO2, RuCl3, NaIO4HighHigh[10]
Cyanation & Hydrolysis1,2,4,5-TetrafluorobenzeneAlkyl Cyanoacetate, NaOH, HCl75%Not Specified[11]

Visualizations

experimental_workflow cluster_hydrolysis Route 1: Hydrolysis cluster_grignard Route 2: Grignard Reaction start_h 2-(Trifluoromethyl)benzyl Halide cyanation Cyanation (e.g., NaCN) start_h->cyanation cyanide 2-(Trifluoromethyl)benzyl Cyanide cyanation->cyanide hydrolysis Hydrolysis (Acid or Base) cyanide->hydrolysis product_h This compound hydrolysis->product_h start_g 2-(Trifluoromethyl)benzyl Halide grignard_formation Grignard Formation (Mg, ether) start_g->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent carboxylation Carboxylation (CO2) grignard_reagent->carboxylation product_g This compound carboxylation->product_g

Caption: Common synthetic routes to this compound.

troubleshooting_logic start Low Product Yield check_reaction Check Reaction Type start->check_reaction hydrolysis Hydrolysis Route check_reaction->hydrolysis grignard Grignard Route check_reaction->grignard incomplete_h Incomplete Hydrolysis? hydrolysis->incomplete_h moisture Moisture Present? grignard->moisture side_reactions_h Side Reactions? (e.g., amide formation) incomplete_h->side_reactions_h No increase_time_temp Increase Time/Temp incomplete_h->increase_time_temp Yes check_conditions Modify Conditions side_reactions_h->check_conditions Yes reagent_quality Poor Reagent Quality? moisture->reagent_quality No dry_reagents Dry Solvents/Glassware moisture->dry_reagents Yes use_fresh_reagents Use Fresh Reagents reagent_quality->use_fresh_reagents Yes

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of fluorinated aromatic compounds, the selection of a robust and reliable analytical method is paramount. This guide provides an objective comparison of common analytical techniques for the quantitative analysis of 2-(Trifluoromethyl)phenylacetic acid. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is evaluated based on key validation parameters.

While direct comparative experimental data for this compound is not extensively published, this guide synthesizes information from validated methods for structurally similar compounds, such as other phenylacetic acid derivatives and trifluoromethyl-containing molecules. The principles and typical performance characteristics presented herein are highly relevant and can serve as a foundational resource for developing and validating a method for this compound.

Performance Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS methods, based on data from analogous compounds.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.004 - 0.42 µg/mLRequires Derivatization0.03 µg/L
Limit of Quantification (LOQ) 0.01 - 1.14 µg/mLRequires Derivatization0.10 µg/L
Accuracy (% Recovery) 85.61 - 102.04%Variable, often requires internal standards74% - 146%
Precision (%RSD) < 5%< 15%< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of aromatic carboxylic acids using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A common approach for the analysis of aromatic carboxylic acids is reversed-phase HPLC with UV detection.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous phase (e.g., water with 0.1% phosphoric or formic acid). The composition can be isocratic or a gradient.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection wavelength should be set at the absorbance maximum of this compound.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, followed by filtration through a 0.45 µm filter before injection. For complex matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is required to increase its volatility.

  • Derivatization: A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The carboxylic acid is converted into its more volatile trimethylsilyl (TMS) ester.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-polymethylsiloxane).

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological or environmental matrices.[1]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for improved resolution and faster analysis times.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: Typically a gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.[1]

  • Sample Preparation: Sample preparation often involves protein precipitation for biological samples, followed by centrifugation and filtration. Solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[1]

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Parameter Assessment cluster_3 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD LOD & LOQ Protocol->LOD Robustness Robustness Protocol->Robustness Analysis Data Analysis Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD->Analysis Robustness->Analysis Report Validation Report Analysis->Report

Caption: A general workflow for the validation of an analytical method.

References

A Comparative Analysis of 2-, 3-, and 4-(Trifluoromethyl)phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the ortho-, meta-, and para-isomers of (Trifluoromethyl)phenylacetic acid. The position of the trifluoromethyl (-CF3) group on the phenyl ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. As precursors and active compounds in drug discovery, particularly for non-steroidal anti-inflammatory drugs (NSAIDs), understanding these differences is crucial for rational drug design and development.

While these compounds are widely cited as intermediates, direct comparative experimental data on their key physicochemical and biological parameters is not extensively available in public literature. This guide consolidates the available data, provides a theoretical framework for their structure-activity relationship (SAR), and details the experimental protocols required to generate comprehensive comparative data.

Physicochemical Properties

The electronic and steric effects of the trifluoromethyl group vary with its position on the phenyl ring, directly impacting acidity (pKa) and lipophilicity (logP). The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which influences the dissociation of the carboxylic acid proton.

Data Summary

While comprehensive experimental data is limited, the following table summarizes available and predicted physicochemical properties. It is important to note that without direct experimental comparison under identical conditions, predicted values and data from disparate sources should be interpreted with caution.

Property2-(Trifluoromethyl)phenylacetic acid3-(Trifluoromethyl)phenylacetic acid4-(Trifluoromethyl)phenylacetic acidPhenylacetic Acid (Reference)
Molecular Formula C₉H₇F₃O₂[1]C₉H₇F₃O₂[2]C₉H₇F₃O₂C₈H₈O₂
Molecular Weight 204.15 g/mol [1]204.15 g/mol [2]204.15 g/mol 136.15 g/mol
Melting Point (°C) 100 - 104[1]76 - 79[2]82 - 85[3][4]76.5
pKa (Predicted) < 4.0~ 4.0~ 4.14.31
logP (Experimental) Data Not AvailableData Not Available2.08[3]1.41
logP (Calculated) ~ 2.5~ 2.6~ 2.61.41

Structure-Property Discussion:

  • Acidity (pKa): The electron-withdrawing -CF3 group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to the parent phenylacetic acid (pKa ≈ 4.31). The effect is position-dependent:

    • Ortho (2-position): The proximity of the -CF3 group to the carboxylic acid side chain provides the strongest inductive effect, leading to the greatest stabilization of the carboxylate anion. This isomer is predicted to be the most acidic.

    • Meta (3-position): The inductive effect is still significant, resulting in a lower pKa than phenylacetic acid.

    • Para (4-position): The inductive effect is weakest at this position, suggesting this isomer will be the least acidic of the three, but still more acidic than the unsubstituted parent compound.

  • Lipophilicity (logP): The trifluoromethyl group is known to significantly increase lipophilicity. The experimental logP of the 4-isomer (2.08) is substantially higher than that of phenylacetic acid (1.41)[3]. While experimental values for the 2- and 3-isomers are unavailable, computational models predict similar high lipophilicity across all three isomers.

SAR_Properties cluster_isomers Isomers cluster_properties Predicted Physicochemical Properties Isomer_2 2-(CF3)phenylacetic acid Acidity Acidity (pKa) Isomer_2->Acidity Highest (Lowest pKa) Strongest Inductive Effect Lipophilicity Lipophilicity (logP) Isomer_2->Lipophilicity High Isomer_3 3-(CF3)phenylacetic acid Isomer_3->Acidity Intermediate Isomer_3->Lipophilicity High Isomer_4 4-(CF3)phenylacetic acid Isomer_4->Acidity Lowest (Highest pKa) Weakest Inductive Effect Isomer_4->Lipophilicity High (Exp. 2.08)

Predicted Structure-Property Relationships.

Biological Activity: Anti-Inflammatory Potential

Phenylacetic acid derivatives are precursors to many NSAIDs, which primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and has a role in protecting the gastrointestinal tract, and COX-2, which is induced during inflammation.

Comparative Biological Data

Direct comparative studies measuring the IC₅₀ values for COX-1 and COX-2 inhibition by these specific three isomers are not available in the reviewed literature. Phenylacetic acid itself is a very weak inhibitor. The introduction of the trifluoromethyl group and its position are expected to significantly modulate this activity. A comprehensive evaluation would require direct experimental testing.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane PGH2->Prostaglandins_Thromboxane Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain via COX-2 pathway GI_Protection GI Mucosal Protection, Platelet Function Prostaglandins_Thromboxane->GI_Protection via COX-1 pathway CF3_PAA CF3-Phenylacetic Acid Isomers (Potential Inhibitors) CF3_PAA->COX1 Inhibition? CF3_PAA->COX2 Inhibition?

Prostaglandin synthesis pathway and potential inhibition points.

Experimental Protocols

To generate the necessary data for a direct and robust comparison, the following standard experimental protocols are recommended.

Workflow for Comparative Analysis

A systematic approach is essential to compare the isomers effectively. The workflow would involve acquiring the pure compounds, determining their key physicochemical properties, and then assessing their biological activity in parallel to ensure data consistency.

workflow A Compound Acquisition (2-, 3-, 4-isomers) B Physicochemical Profiling A->B E Biological Activity Screening A->E C pKa Determination (Potentiometric Titration) B->C D logP Determination (Shake-Flask Method) B->D G Data Analysis & Comparison C->G D->G F In Vitro COX-1/COX-2 Inhibition Assay E->F H IC50 & Selectivity Index Calculation F->H I Structure-Activity Relationship (SAR) Analysis G->I H->G

Proposed experimental workflow for comparative analysis.

Protocol 1: pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration with a standardized base.

  • Objective: To experimentally determine the pKa of each isomer.

  • Methodology:

    • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10)[5].

    • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, and extrapolation methods are required to determine the aqueous pKa[5][6]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[5].

    • Titration: Titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.

    • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize[5].

    • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve[6][7].

Protocol 2: LogP Determination by Shake-Flask Method

This is the traditional method for measuring the partition coefficient between n-octanol and water.

  • Objective: To experimentally determine the logP of each isomer.

  • Methodology:

    • Phase Saturation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and allowing the phases to separate[8].

    • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

    • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a flask.

    • Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to allow for complete partitioning equilibrium[8].

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing IC₅₀ values.

  • Objective: To determine the potency and selectivity of each isomer against COX-1 and COX-2.

  • Methodology:

    • Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes[4][9].

    • Compound Preparation: Prepare stock solutions of the test isomers in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

    • Reaction Mixture: In a 96-well plate, add the assay buffer, a heme cofactor, and the COX-1 or COX-2 enzyme to designated wells[4].

    • Inhibitor Incubation: Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding[4]. Include a vehicle control (DMSO) and a known NSAID (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) as positive controls.

    • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate) to all wells[4][9].

    • Reaction Termination and Detection: After a short incubation (e.g., 2 minutes), stop the reaction. The amount of prostaglandin produced (commonly Prostaglandin E₂, PGE₂) is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or by LC-MS/MS[9][10].

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that causes 50% inhibition)[9]. The selectivity index (SI) is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).

Conclusion

The positional isomerism of the trifluoromethyl group on the phenylacetic acid scaffold is predicted to have a pronounced effect on both physicochemical properties and biological activity. The ortho-isomer is expected to be the most acidic, while all three isomers are significantly more lipophilic than the parent compound. Although direct comparative data on their COX inhibitory activity is lacking, their role as precursors for NSAIDs suggests they are biologically relevant. The experimental protocols detailed in this guide provide a clear roadmap for researchers to generate the high-quality, comparative data needed to fully elucidate the structure-activity relationships within this important chemical series and to identify the most promising candidates for further development as anti-inflammatory agents.

References

A Comparative Guide to the HPLC Analysis of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated aromatic compounds, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(Trifluoromethyl)phenylacetic acid. This document outlines both achiral and chiral HPLC methodologies and presents alternative analytical techniques, supported by experimental data and detailed protocols to facilitate method development and selection.

HPLC Analysis: Performance Comparison

The analysis of this compound can be approached using both achiral and chiral HPLC methods, depending on the analytical objective. Achiral analysis is typically employed for purity assessment and quantification of the compound, while chiral analysis is essential for separating its enantiomers, a critical step in pharmaceutical development where stereoisomers can exhibit different pharmacological activities.

Below is a summary of typical HPLC methods. It is important to note that while specific experimental data for this compound is not widely published, the following tables are constructed based on established methods for structurally similar compounds, such as other trifluoromethyl-substituted phenylacetic acids and related aromatic carboxylic acids.

Table 1: Comparison of Achiral HPLC Methods
ParameterMethod A: Reversed-PhaseMethod B: HILIC
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Silica-based with polar modification
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (e.g., 60:40 v/v)Acetonitrile/Water with Ammonium Formate buffer
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm or MS
Expected Retention ModerateStronger for the polar analyte
Primary Application Purity, QuantificationAnalysis of polar impurities
Table 2: Comparison of Chiral HPLC Methods

A study on the enzymatic deracemization of similar fluorinated arylcarboxylic acids provides specific data for the chiral separation of 3-(4-(trifluoromethyl)phenyl)butanoic acid, which can serve as a strong starting point for the method development for this compound.[1]

ParameterMethod C: Normal Phase ChiralMethod D: Reversed-Phase Chiral
Stationary Phase Chiralpak® AS-H (amylose derivative)Chiralcel® OJ-H (cellulose derivative)
Mobile Phase Hexane/Isopropanol (90:10 v/v) with 0.1% TFAAcetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 230 nmUV at 230 nm
Reported Data for a similar compound *R-enantiomer: 13.06 min, S-enantiomer: 10.79 min[1]-
Primary Application Enantiomeric separationEnantiomeric separation in aqueous samples

*Data for 3-(4-(trifluoromethyl)phenyl)butanoic acid on a Chiralpak AS-H column.[1]

Alternative Analytical Techniques

Beyond HPLC, other analytical techniques can be employed for the analysis of this compound, each with its own advantages and disadvantages.

Table 3: Comparison of Alternative Analytical Methods
TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (e.g., CO2) as the mobile phase.Faster separations, reduced organic solvent consumption, suitable for both achiral and chiral analysis.Requires specialized instrumentation.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution, sensitive detectors (e.g., MS, FID).Requires derivatization for non-volatile compounds like carboxylic acids.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, small sample volume, can separate a wide range of analytes.Lower concentration sensitivity compared to HPLC with UV detection.

Experimental Protocols

HPLC Method Development (General Protocol)

A generalized methodology for the HPLC analysis of this compound is provided below. This protocol should be optimized based on the specific analytical requirements.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Achiral HPLC Analysis (Method A):

  • Column: C18 (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

3. Chiral HPLC Analysis (Based on Method C):

  • Column: Chiralpak® AS-H (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The ratio of hexane to isopropanol may need to be adjusted to optimize the separation of enantiomers.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a pharmaceutical compound like this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Separation on Column Inject->Column Detect UV/MS Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify/Qualify Integrate->Quantify

Caption: General workflow for HPLC analysis.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting an appropriate analytical method for this compound.

Method_Selection Start Analytical Goal? Purity Purity/Quantification Start->Purity  Purity Enantiomers Enantiomeric Separation Start->Enantiomers Enantiomers Achiral_HPLC Achiral HPLC (C18) Purity->Achiral_HPLC Chiral_HPLC Chiral HPLC (Polysaccharide) Enantiomers->Chiral_HPLC Alternative Alternative Technique? Achiral_HPLC->Alternative Chiral_HPLC->Alternative SFC SFC Alternative->SFC Speed/Green GC GC (with derivatization) Alternative->GC Volatility CE CE Alternative->CE Small Sample

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the GC-MS Analysis of 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative overview of two common derivatization techniques for the analysis of 2-(Trifluoromethyl)phenylacetic acid by Gas Chromatography-Mass Spectrometry (GC-MS): silylation and methylation . As a non-volatile carboxylic acid, derivatization is an essential step to increase its volatility and thermal stability for GC-MS analysis.

This document outlines detailed experimental protocols, presents a comparison of expected analytical performance based on data from structurally similar compounds, and provides visualizations to clarify the analytical workflows.

Comparison of Derivatization Methods

The choice between silylation and methylation will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available resources.

FeatureSilylation (with BSTFA + 1% TMCS)Methylation (with Methanolic HCl)
Principle Replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.Converts the carboxylic acid to its methyl ester.
Reagents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, in a solvent like pyridine or acetonitrile.Methanolic HCl (typically 1.25 M), prepared from acetyl chloride and methanol.
Reaction Conditions Relatively mild; typically 60-70°C for 30-60 minutes.[1]Requires heating, often at 70-80°C for 1-4 hours.[2]
Derivative Stability TMS derivatives can be susceptible to hydrolysis and require anhydrous conditions.[3]Methyl esters are generally more stable than TMS derivatives.
Byproducts Volatile and generally do not interfere with chromatography.Water and excess reagent need to be removed.
Potential Interferences Can also derivatize other active hydrogens (e.g., in phenols, alcohols, amines).Specific to carboxylic acids under these conditions.
GC-MS Performance Good chromatographic behavior and characteristic mass spectra.Excellent chromatographic properties and stable derivatives.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical process for each derivatization method, from sample preparation to data acquisition.

cluster_sample_prep Sample Preparation cluster_silylation Silylation Derivatization cluster_gcms GC-MS Analysis Sample (e.g., Plasma, Urine) Sample (e.g., Plasma, Urine) Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Sample (e.g., Plasma, Urine)->Liquid-Liquid Extraction (LLE) LLE LLE Evaporation to Dryness Evaporation to Dryness LLE->Evaporation to Dryness Reconstitute in Pyridine Reconstitute in Pyridine Evaporation to Dryness->Reconstitute in Pyridine Add BSTFA + 1% TMCS Add BSTFA + 1% TMCS Reconstitute in Pyridine->Add BSTFA + 1% TMCS Heat at 70°C for 30 min Heat at 70°C for 30 min Add BSTFA + 1% TMCS->Heat at 70°C for 30 min Inject into GC-MS Inject into GC-MS Heat at 70°C for 30 min->Inject into GC-MS Data Analysis Data Analysis Inject into GC-MS->Data Analysis

Figure 1: Experimental workflow for silylation-based GC-MS analysis.

cluster_sample_prep Sample Preparation cluster_methylation Methylation Derivatization cluster_gcms GC-MS Analysis Sample (e.g., Plasma, Urine) Sample (e.g., Plasma, Urine) Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Sample (e.g., Plasma, Urine)->Liquid-Liquid Extraction (LLE) LLE LLE Evaporation to Dryness Evaporation to Dryness LLE->Evaporation to Dryness Add Methanolic HCl Add Methanolic HCl Evaporation to Dryness->Add Methanolic HCl Heat at 80°C for 2 hours Heat at 80°C for 2 hours Add Methanolic HCl->Heat at 80°C for 2 hours Neutralization & Extraction Neutralization & Extraction Heat at 80°C for 2 hours->Neutralization & Extraction Inject into GC-MS Inject into GC-MS Neutralization & Extraction->Inject into GC-MS Data Analysis Data Analysis Inject into GC-MS->Data Analysis

Figure 2: Experimental workflow for methylation-based GC-MS analysis.

Detailed Experimental Protocols

Method 1: Silylation with BSTFA

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

  • Acidify the sample to pH < 2 with a suitable acid (e.g., 1M HCl).

  • Extract the analyte with 3 x 2 mL of a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) by vortexing for 1 minute.

  • Centrifuge to separate the phases.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization

  • To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[1]

  • Tightly cap the vial and heat at 70°C for 30 minutes.[1]

  • Cool the vial to room temperature before injection.

3. GC-MS Parameters

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Method 2: Methylation with Methanolic HCl

1. Sample Preparation (Liquid-Liquid Extraction)

  • Follow the same procedure as described in the silylation method.

2. Derivatization

  • To the dry residue, add 200 µL of 1.25 M methanolic HCl.

  • Tightly cap the vial and heat at 80°C for 2 hours.

  • Cool the vial to room temperature.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the methyl ester with 2 x 200 µL of hexane or ethyl acetate.

  • Transfer the organic layer to a new vial for injection.

3. GC-MS Parameters

  • Use the same GC-MS parameters as described for the silylation method.

Comparative Performance Data (Estimated)

The following table presents estimated and comparative performance data for the two methods. These values are based on typical performance for similar aromatic carboxylic acids and should be validated for this compound in your laboratory.

ParameterSilylation (TMS-Derivative)Methylation (Methyl Ester)
Molecular Weight of Derivative 276.3 g/mol 218.2 g/mol
Estimated Retention Time ~12-15 minutes~10-13 minutes
Key Mass Fragments (m/z) Estimated: 261 ([M-15]⁺), 203 ([M-73]⁺), 183, 145, 73Estimated: 218 (M⁺), 187 ([M-OCH₃]⁺), 159 ([M-COOCH₃]⁺), 145
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 15 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 10%< 10%

Note: The mass fragmentation of silylated perfluoroalkyl compounds can be complex and may involve rearrangements. The provided m/z values are estimations and should be confirmed by experimental data.[2]

Conclusion

Both silylation and methylation are viable derivatization strategies for the GC-MS analysis of this compound.

  • Silylation with BSTFA is a rapid and effective method that generally provides lower detection limits. However, the resulting TMS derivatives can be sensitive to moisture, requiring careful sample handling.

  • Methylation with methanolic HCl produces more stable derivatives, which can be advantageous for batch analysis and storage. The reaction conditions are slightly harsher and may require a longer derivatization time.

The optimal method will depend on the specific analytical needs. It is recommended to perform a validation study for both methods to determine the most suitable approach for your application.

References

A Comparative Analysis of Non-Steroidal Anti-Inflammatory Drugs Synthesized from 2-(Trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of Celecoxib, Flunixin, and Niflumic Acid, three prominent non-steroidal anti-inflammatory drugs (NSAIDs) with roots in trifluoromethylphenyl chemistry, reveals distinct profiles in their selective inhibition of cyclooxygenase (COX) enzymes and their corresponding anti-inflammatory and analgesic activities. This guide provides a comprehensive comparison of their performance based on available preclinical and in vitro experimental data, offering valuable insights for researchers and drug development professionals.

The trifluoromethyl group, a cornerstone of modern medicinal chemistry, imparts unique properties to phenylacetic acid derivatives, influencing their metabolic stability, lipophilicity, and target binding affinity. This has led to the development of potent NSAIDs like Celecoxib, a selective COX-2 inhibitor, and the non-selective COX inhibitors Flunixin and Niflumic Acid. Their primary mechanism of action involves the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.

In Vitro Efficacy: A Tale of Two COX Isoforms

The differential inhibition of COX-1 and COX-2 isoforms is a key determinant of the efficacy and safety profiles of NSAIDs. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is primarily induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic to minimize gastrointestinal side effects.

DrugCOX-1 IC50COX-2 IC50Selectivity Ratio (COX-1/COX-2)Assay System
Celecoxib ~15 µM[1]40 nM[2]~375Purified Enzyme Assay
7.6 µM[3]1.0 µM[3]7.6Human Whole Blood Assay
Flunixin 0.55 µM[4]3.24 µM[4]0.17Purified Enzyme Assay
Niflumic Acid 25 µM[5]100 nM (0.1 µM)[6][7]250Purified Enzyme/Cell-based Assays

Table 1: Comparative In Vitro COX Inhibition. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

As the data indicates, Celecoxib demonstrates significant selectivity for the COX-2 enzyme, particularly in purified enzyme assays.[1][2] Niflumic acid also shows a high degree of selectivity for COX-2.[5][6][7] In contrast, Flunixin is a non-selective inhibitor, with a slightly higher potency for COX-1 over COX-2.[4]

Preclinical Efficacy: Anti-Inflammatory and Analgesic Activity

The in vivo efficacy of these compounds is often evaluated using standardized preclinical models of inflammation and pain. The carrageenan-induced paw edema model in rodents is a widely accepted method to assess anti-inflammatory activity, while the acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic effects.

DrugModelSpeciesDoseEfficacy (% Inhibition or ED50)
Celecoxib Carrageenan-induced paw edemaRat1, 10, 30 mg/kg (IP)Dose-dependent reduction in edema[8]
Acetic acid-induced writhingMouse-ED50 = 94.2 mg/kg[9]
Niflumic Acid Carrageenan-induced paw edemaRat3% topical ointment51.5% inhibition at 5 hours
Flunixin Data not available in comparable models---

Table 2: Comparative Preclinical Efficacy. ED50 represents the dose of the drug that is effective in 50% of the tested population.

Signaling Pathways and Experimental Workflows

The anti-inflammatory and analgesic effects of these drugs are a direct consequence of their interference with the arachidonic acid cascade. By inhibiting COX enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory pathway.

NSAID Mechanism of Action cluster_nsaids NSAID Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) GI Protection & Platelet Function GI Protection & Platelet Function Prostaglandins (Physiological)->GI Protection & Platelet Function Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 (inducible) Highly Selective Niflumic Acid Niflumic Acid Niflumic Acid->COX-2 (inducible) Selective Flunixin Flunixin Flunixin->COX-1 (constitutive) Flunixin->COX-2 (inducible)

Figure 1: Mechanism of Action of NSAIDs. This diagram illustrates the inhibition of COX-1 and COX-2 by Celecoxib, Niflumic Acid, and Flunixin in the arachidonic acid pathway.

The experimental workflow for assessing the anti-inflammatory and analgesic properties of these compounds typically involves a series of in vitro and in vivo assays.

Drug Efficacy Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models COX-1 Inhibition Assay COX-1 Inhibition Assay Data Analysis & Comparison Data Analysis & Comparison COX-1 Inhibition Assay->Data Analysis & Comparison COX-2 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay->Data Analysis & Comparison Carrageenan-induced Paw Edema (Anti-inflammatory) Carrageenan-induced Paw Edema (Anti-inflammatory) Carrageenan-induced Paw Edema (Anti-inflammatory)->Data Analysis & Comparison Acetic Acid-induced Writhing (Analgesic) Acetic Acid-induced Writhing (Analgesic) Acetic Acid-induced Writhing (Analgesic)->Data Analysis & Comparison Drug Candidate Drug Candidate Drug Candidate->COX-1 Inhibition Assay Drug Candidate->COX-2 Inhibition Assay Drug Candidate->Carrageenan-induced Paw Edema (Anti-inflammatory) Drug Candidate->Acetic Acid-induced Writhing (Analgesic) Efficacy Profile Efficacy Profile Data Analysis & Comparison->Efficacy Profile

Figure 2: Experimental Workflow. This flowchart outlines the key stages in evaluating the efficacy of anti-inflammatory and analgesic drugs.

Experimental Protocols

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in human whole blood.

  • COX-1 Activity (Thromboxane B2 Production):

    • Heparinized human whole blood is incubated with the test compound or vehicle.

    • Blood is allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • The reaction is stopped, and plasma is collected.

    • TXB2 levels are quantified by a specific immunoassay.

  • COX-2 Activity (Prostaglandin E2 Production):

    • Heparinized human whole blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression in monocytes.

    • The test compound or vehicle is added to the LPS-stimulated blood and incubated.

    • The reaction is stopped, and plasma is collected.

    • Prostaglandin E2 (PGE2) levels are quantified by a specific immunoassay.

  • Data Analysis:

    • The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is determined and expressed as the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the anti-inflammatory activity of a compound.

  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats are used.

    • The basal paw volume of each rat is measured using a plethysmometer.

  • Drug Administration:

    • The test compound, a reference drug (e.g., indomethacin), or vehicle is administered to the animals, typically via oral or intraperitoneal routes.

  • Induction of Inflammation:

    • A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema:

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group.

In Vivo Acetic Acid-Induced Writhing Test in Mice

This model evaluates the peripheral analgesic activity of a compound.

  • Animal Preparation:

    • Male Swiss albino mice are used.

  • Drug Administration:

    • The test compound, a reference analgesic (e.g., aspirin), or vehicle is administered to the animals.

  • Induction of Pain:

    • An intraperitoneal injection of 0.6% acetic acid solution is administered to each mouse.

  • Observation:

    • The number of writhes (a characteristic stretching behavior indicative of pain) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis:

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated control group.

References

Benchmarking 2-(Trifluoromethyl)phenylacetic Acid: A Comparative Guide for Building Block Selection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of the final product's efficacy, metabolic stability, and synthetic accessibility. This guide provides a comprehensive benchmark of 2-(Trifluoromethyl)phenylacetic acid against other common building blocks, namely phenylacetic acid and 2-chlorophenylacetic acid. The inclusion of the trifluoromethyl (-CF3) group imparts unique physicochemical properties that can offer significant advantages in drug design and discovery. This document presents a data-driven comparison of these building blocks across key parameters, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Quantitative Comparison

The electronic and lipophilic properties of a building block are fundamental to its behavior in biological systems and its utility in synthesis. The trifluoromethyl group, being highly electron-withdrawing and lipophilic, significantly influences these properties.

PropertyThis compoundPhenylacetic acid2-Chlorophenylacetic acid
pKa Predicted to be < 4.074.25 - 4.31[1][2]4.07[3]
LogP > 2.4 (estimated)~1.4[4]~1.9 (estimated)
Molecular Weight ( g/mol ) 204.15136.15170.59

Note: The pKa of this compound is predicted to be lower than its chloro- and non-substituted counterparts due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the carboxylate anion. The LogP value is estimated based on the known lipophilic contribution of the -CF3 group and data for structurally similar compounds[5].

Synthetic Utility: A Comparative Overview

The performance of a building block in common synthetic transformations is a crucial factor for its practical application. Here, we compare the utility of this compound and its alternatives in two key reaction types.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electronic nature of the substituents on the aryl halide can influence the reaction efficiency.

Building Block DerivativeQualitative Yield ComparisonRationale
Aryl halide from this compoundPotentially lower yieldsThe electron-withdrawing -CF3 group can decrease the electron density of the aromatic ring, making the oxidative addition step of the catalytic cycle less favorable in some cases. However, high selectivity has been reported in specific instances[6].
Aryl halide from Phenylacetic acidGenerally higher yieldsThe neutral electronic nature of the phenyl group typically leads to efficient Suzuki-Miyaura coupling reactions.
Aryl halide from 2-Chlorophenylacetic acidModerate to high yieldsThe moderately electron-withdrawing chlorine atom can influence reactivity, but it is generally a good coupling partner in Suzuki reactions.
Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a useful method for converting aryl ketones to the corresponding amides or carboxylic acids. The success of this reaction can be sensitive to the electronic properties of the starting ketone.

Starting KetoneQualitative Yield ComparisonRationale
2-TrifluoromethylacetophenonePotentially lower yields or reaction failureAcetophenones bearing strongly electron-withdrawing groups (e.g., p-nitro, p-cyano) have been reported to perform poorly or fail in the Willgerodt-Kindler reaction[7]. The -CF3 group is also strongly electron-withdrawing.
AcetophenoneGenerally high yieldsAcetophenone is a standard substrate for the Willgerodt-Kindler reaction and typically provides good to excellent yields of the corresponding thioamide, which can be hydrolyzed to the carboxylic acid[8][9][10][11][12].
2-ChloroacetophenoneModerate to high yieldsThe chloro-substituent is less deactivating than the trifluoromethyl group, and thus, 2-chloroacetophenone is expected to be a more viable substrate than 2-trifluoromethylacetophenone.

Impact on Drug Properties: Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen. The trifluoromethyl group is well-known to enhance metabolic stability by blocking sites of oxidative metabolism.

A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib , which contains a trifluoromethyl group. Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9 through hydroxylation of the methyl group on the adjacent phenyl ring[13][14][15]. The presence of the trifluoromethyl group on the pyrazole ring contributes to the overall metabolic robustness of the molecule. It is a reasonable inference that drug candidates synthesized using this compound as a building block would exhibit enhanced metabolic stability compared to their non-fluorinated analogs. Studies on Celecoxib have shown that while it undergoes metabolism, its stability is sufficient for therapeutic efficacy[16][17].

Experimental Protocols

To ensure the reproducibility of the comparative data, the following are detailed protocols for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a standardized solution of a strong base and monitoring the pH change.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Standardized ~0.1 M NaOH solution

  • The organic acid to be tested (e.g., this compound)

  • Deionized water

  • Beakers and magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.1-0.2 g of the organic acid and dissolve it in about 100 mL of deionized water in a beaker.

  • Calibrate the pH meter using standard buffer solutions (pH 4.0 and 7.0).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

  • Continue the titration past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.

  • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point)[18].

Determination of LogP by the Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible solvents, typically n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pH 7.4 phosphate buffer, pre-saturated with n-octanol)

  • The compound to be tested

  • Separatory funnel or centrifuge tubes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add equal volumes of the pre-saturated n-octanol and buffered water to a separatory funnel or centrifuge tube.

  • Add a small aliquot of the stock solution of the test compound.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached[19].

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the logarithm of the partition coefficient[20][21][22].

Visualizing Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_synthesis Building Block Synthesis cluster_analysis Physicochemical & Biological Evaluation cluster_data Data Analysis & Comparison start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction product Target Molecule reaction->product pka pKa Determination product->pka logp LogP Measurement product->logp stability Metabolic Stability Assay product->stability activity Biological Activity Assay product->activity comparison Benchmarking vs. Alternatives pka->comparison logp->comparison stability->comparison activity->comparison

Caption: A generalized workflow for benchmarking chemical building blocks.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostanoids (Prostaglandins, Thromboxanes) pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation nsaids NSAIDs (e.g., Celecoxib) nsaids->cox Inhibition

Caption: The cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Hydroxyphenylacetic acid (2-HPAA), a key metabolite of phenylalanine, is critical in various research and clinical applications.[1][2] Its levels in biological fluids can serve as a biomarker for certain metabolic disorders, such as Phenylketonuria (PKU), and may also be indicative of gut microbiome activity.[1][3][4] This guide provides a comprehensive comparison of commonly employed analytical methods for the validation of 2-HPAA, offering insights into their performance characteristics and detailed experimental protocols to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The choice of an analytical technique for 2-HPAA quantification is contingent on the specific requirements of the study, including desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods.[5][6] A summary of their typical performance characteristics is presented below.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) ≥ 0.995[6]≥ 0.997[6]≥ 0.999[6]
Linear Range 0.1 - 20 µg/mL[6]0.05 - 10 µg/mL[6]1 - 1000 ng/mL[6]
Limit of Detection (LOD) 0.01 to 0.35 µg/mL[5]~0.03 mmol/mol creatinine[5]0.15 to 0.39 ng/mL[5]
Limit of Quantification (LOQ) 0.03 to 1.07 µg/mL[5]Typically > LOD[5]0.5 to 1.0 ng/mL[5]
Accuracy (% Recovery) 98.33 to 101.12%[5]Variable, often requires internal standards[5]94.9 to 115.5%[5]
Precision (%RSD) < 5%[5]< 10%[5]< 5.0%[5]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method. The following sections outline typical experimental protocols for the analysis of 2-HPAA using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely accessible method for routine analysis.[1]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.[5]

  • Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size) is frequently used.[5]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile or methanol.[5][7]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[5]

  • Detection: UV detection is commonly performed at a wavelength selected to provide a good response for 2-HPAA. A photodiode array (PDA) detector is recommended to assess peak purity.[8]

  • Sample Preparation: Dissolution in a suitable solvent.[9] For biological samples, protein precipitation followed by centrifugation is a common sample preparation step.

Gas Chromatography-Mass Spectrometry (GC-MS)

Offers high sensitivity and selectivity, particularly for volatile and semi-volatile impurities.[1][9] A derivatization step is necessary for the non-volatile 2-HPAA.[9]

  • GC System: A gas chromatograph coupled to a mass spectrometer.[5]

  • Derivatization: A common approach involves the formation of trimethylsilyl (TMS) derivatives. To the dried extract, add pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.[1][6]

  • Column: A DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Injector Temperature: 250°C.[6]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Spectrometer Scan Range: m/z 50-550.[6]

  • Sample Preparation: For urine samples, adjust the pH to <2 with HCl, followed by liquid-liquid extraction with a solvent like ethyl acetate. The organic layers are then combined and evaporated to dryness.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Provides very high sensitivity and selectivity, making it ideal for the analysis of 2-HPAA in complex biological matrices at trace levels.[5][6]

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.[5]

  • Column: A C18 or similar reversed-phase column is typically used.[5]

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[3][5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[3][5]

  • Sample Preparation: For plasma samples, protein precipitation is a common first step. To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile. After vortexing and centrifugation, the supernatant is transferred and evaporated to dryness. The residue is then reconstituted in the mobile phase for injection.[6]

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for 2-HPAA, the following diagram illustrates a typical workflow.

Analytical Method Validation Workflow for 2-Hydroxyphenylacetic Acid cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Final Output A Define Analytical Requirements (e.g., Sensitivity, Matrix) B Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temp.) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness G->H I Stability H->I J Sample Preparation I->J K Data Acquisition J->K L Data Processing & Quantification K->L M Validated Analytical Method L->M

Caption: A generalized workflow for the validation of an analytical method for 2-HPAA.

Signaling Pathway Context

2-Hydroxyphenylacetic acid is a metabolite in the phenylalanine metabolic pathway. Understanding this pathway is crucial for interpreting the significance of 2-HPAA levels.

Phenylalanine Metabolism and 2-Hydroxyphenylacetic Acid Formation cluster_pku Alternative Pathway (e.g., in PKU) Phe Phenylalanine PAH Phenylalanine Hydroxylase (Normal Pathway) Phe->PAH PPA Phenylpyruvic Acid Phe->PPA Transamination Tyr Tyrosine PAH->Tyr HPAA2 2-Hydroxyphenylacetic Acid PPA->HPAA2 Decarboxylation & Oxidation

Caption: Metabolic pathway showing the formation of 2-HPAA from phenylalanine.

References

Quantifying the Lipophilicity of 2-(Trifluoromethyl)phenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipophilicity of 2-(Trifluoromethyl)phenylacetic acid against structurally related phenylacetic acid derivatives. Lipophilicity, a critical physicochemical parameter in drug discovery, significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is the most widely used metric for quantifying lipophilicity, representing the ratio of a compound's concentration in a lipidic phase (n-octanol) to its concentration in an aqueous phase (water) at equilibrium. A higher logP value indicates greater lipophilicity.

This document presents a calculated logP value for a close analog of this compound and experimental logP values for key comparator molecules. Furthermore, it furnishes a detailed experimental protocol for the gold-standard shake-flask method for logP determination, enabling researchers to conduct their own assessments.

Comparative Lipophilicity Data

The following table summarizes the calculated and experimental logP values for this compound and its analogs. The data illustrates the impact of different substituents on the phenyl ring on the overall lipophilicity of the molecule.

CompoundStructureLogP ValueType
Phenylacetic AcidPhenylacetic Acid Structure1.41[1][2]Experimental
2-Methylphenylacetic Acid2-Methylphenylacetic Acid Structure1.9Calculated[3]
2-Chlorophenylacetic Acid2-Chlorophenylacetic Acid Structure1.86[4]Experimental
2-Fluoro-5-(trifluoromethyl)phenylacetic acid2-Fluoro-5-(trifluoromethyl)phenylacetic acid Structure2.4Calculated (XLogP3)[5]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the benchmark technique for determining the octanol-water partition coefficient (logP).[6] It directly measures the distribution of a compound between n-octanol and water.

Materials:

  • Compound of interest

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (high-purity, pre-saturated with n-octanol)

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

  • pH meter and buffers (if determining logD for ionizable compounds)

Procedure:

  • Preparation of Pre-Saturated Solvents: Mix n-octanol and water in a large vessel and shake vigorously for 24 hours. Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

  • Standard Solution Preparation: Prepare a stock solution of the test compound in the appropriate solvent (either water-saturated n-octanol or n-octanol-saturated water, depending on solubility).

  • Partitioning:

    • Add a known volume of the n-octanol-saturated water and water-saturated n-octanol to a separatory funnel. The volume ratio can be adjusted depending on the expected logP value.

    • Add a small, accurately measured volume of the stock solution of the test compound to the separatory funnel.

    • Shake the funnel for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, gentle centrifugation can aid in separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water). The logP is the logarithm of this value:

    P = [Compound]octanol / [Compound]water

    logP = log10(P)

Visualizations

The following diagrams illustrate the conceptual relationship between chemical structure and lipophilicity, and the workflow for the experimental determination of logP.

G Impact of Substitution on Lipophilicity cluster_0 Increasing Lipophilicity (logP) Phenylacetic Acid\n(logP = 1.41) Phenylacetic Acid (logP = 1.41) 2-Methylphenylacetic Acid\n(logP ≈ 1.9) 2-Methylphenylacetic Acid (logP ≈ 1.9) Phenylacetic Acid\n(logP = 1.41)->2-Methylphenylacetic Acid\n(logP ≈ 1.9) + CH3 2-Chlorophenylacetic Acid\n(logP = 1.86) 2-Chlorophenylacetic Acid (logP = 1.86) 2-Methylphenylacetic Acid\n(logP ≈ 1.9)->2-Chlorophenylacetic Acid\n(logP = 1.86) Cl vs CH3 This compound\n(logP > 2) This compound (logP > 2) 2-Chlorophenylacetic Acid\n(logP = 1.86)->this compound\n(logP > 2) + CF3

Caption: Relationship between substituent and lipophilicity.

G Shake-Flask LogP Determination Workflow start Prepare Pre-saturated n-Octanol and Water add_compound Add Compound to Octanol/Water Mixture start->add_compound shake Shake to Reach Equilibrium add_compound->shake separate Separate Phases shake->separate quantify Quantify Compound in Each Phase (e.g., HPLC) separate->quantify calculate Calculate logP quantify->calculate

Caption: Experimental workflow for logP determination.

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethyl)phenylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(Trifluoromethyl)phenylacetic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, emphasizing safety and operational best practices.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to appropriate safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1][2]
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material.[2][3] Avoid actions that generate dust. Place the collected material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in the hazardous waste container along with the spilled chemical.

III. Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[3]

Step-by-Step Disposal Plan:

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this compound.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the container tightly closed when not in use.[1][3]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company. The material should be disposed of at an approved waste disposal plant.[1][2][3][4] This may involve incineration or other approved treatment methods.[4] Do not discharge to sewer systems.[4]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Have Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Safety First container Select Labeled, Compatible Hazardous Waste Container ppe->container 2. Prepare Container transfer Carefully Transfer Waste into Container container->transfer 3. Transfer Waste seal Securely Seal the Container transfer->seal 4. Close Container store Store in a Cool, Dry, Well-Ventilated Area seal->store 5. Store Safely contact_ehs Contact Institutional EHS or Licensed Disposal Company store->contact_ehs 6. Arrange Pickup end End: Professional Waste Disposal contact_ehs->end 7. Compliant Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 2-(Trifluoromethyl)phenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.

Table 1: Recommended Personal Protective Equipment

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[2]To protect eyes from splashes and airborne particles.[2]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[2][3] A chemical-resistant lab coat or apron.[2]To prevent skin contact with the chemical.[2]
Respiratory Protection NIOSH-approved respirator with cartridges for organic vapors and acid gases, especially when handling the powder outside a fume hood.To protect against inhalation of dust or vapors.
Foot Protection Closed-toe shoes.[2]To protect feet from potential spills.[2]

Step-by-Step Handling Protocol

2.1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.[2]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as specified in Table 1.

2.2. Handling the Solid Compound:

  • Conduct all manipulations of the solid compound, such as weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • If transferring to a container for dissolution, do so carefully to prevent spillage.

2.3. Preparing Solutions:

  • When dissolving the compound, slowly add the solid to the solvent to avoid splashing.

  • If diluting an acidic solution, always add the acid to water or other solvent, never the other way around, to prevent a potentially violent exothermic reaction.[2][4]

  • Keep containers closed when not in use to prevent the release of vapors.

Emergency Procedures

3.1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6]

  • While flushing, remove any contaminated clothing.[5][6]

  • Wash the affected area with soap and water.[5]

  • Seek medical attention if irritation persists.[7]

3.2. Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[5][7][8]

  • Remove contact lenses if present and easy to do so.[7]

  • Seek immediate medical attention.[7][8]

3.3. Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

3.4. Spill Response:

  • Small Spills (less than 1 liter):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Once the spill is absorbed, collect the material into a designated hazardous waste container.[2]

    • Clean the spill area with soap and water.[2]

  • Large Spills (more than 1 liter):

    • Evacuate the laboratory immediately.[2]

    • Alert your supervisor and institutional safety office.

Disposal Plan

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.

4.1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a clearly labeled, leak-proof container designated for halogenated organic waste.[9][10]

  • Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[9][10]

4.2. Container Labeling and Storage:

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.[10]

  • Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials until it is collected for disposal by a certified hazardous waste management company.

4.3. Empty Container Disposal:

  • Triple-rinse empty containers that held the compound with a suitable solvent.

  • Collect the first rinse as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Verify Safety Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Prepare Solution handling1->handling2 emergency1 Spill, Skin/Eye Contact, or Inhalation handling1->emergency1 disposal1 Segregate Halogenated Waste handling2->disposal1 handling2->emergency1 disposal2 Label and Store Waste disposal1->disposal2 emergency2 Follow Emergency Procedures emergency1->emergency2

Caption: General workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.